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  • Product: 1,5-Diiodo-2,4-dimethoxybenzene
  • CAS: 51560-17-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,5-Diiodo-2,4-dimethoxybenzene

Introduction: The Significance of 1,5-Diiodo-2,4-dimethoxybenzene 1,5-Diiodo-2,4-dimethoxybenzene is a key aromatic building block in organic synthesis. Its symmetrically substituted diiodo-dimethoxybenzene core makes it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1,5-Diiodo-2,4-dimethoxybenzene

1,5-Diiodo-2,4-dimethoxybenzene is a key aromatic building block in organic synthesis. Its symmetrically substituted diiodo-dimethoxybenzene core makes it a valuable precursor for the construction of more complex molecular architectures, particularly through cross-coupling reactions. The presence of two iodine atoms allows for sequential or double functionalization, providing a versatile platform for the introduction of various substituents. The methoxy groups, being electron-donating, activate the benzene ring towards electrophilic substitution and influence the regioselectivity of subsequent reactions. This guide provides an in-depth exploration of a reliable synthetic route to 1,5-diiodo-2,4-dimethoxybenzene and a detailed protocol for its comprehensive characterization. The analogous compound, 1,5-dibromo-2,4-dimethoxybenzene, is a known intermediate in the synthesis of pharmaceuticals such as the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin, highlighting the potential utility of dihalogenated dimethoxybenzene scaffolds in medicinal chemistry[1][2].

Synthesis of 1,5-Diiodo-2,4-dimethoxybenzene: An Electrophilic Aromatic Substitution Approach

The synthesis of 1,5-diiodo-2,4-dimethoxybenzene is most commonly achieved through the electrophilic iodination of 1,3-dimethoxybenzene. The electron-rich nature of the starting material, conferred by the two methoxy groups, facilitates the introduction of iodine atoms onto the aromatic ring.

Reaction Rationale and Mechanistic Insights

The choice of 1,3-dimethoxybenzene as the starting material is strategic. The two methoxy groups are strongly activating and ortho-, para-directing. This directing effect channels the incoming electrophile (the iodinating agent) to the positions ortho and para to the methoxy groups. The most activated and sterically accessible positions are C4 and C6 (para to one methoxy and ortho to the other). A second iodination then occurs at the remaining activated position.

A common and effective method for iodination involves the use of iodine in the presence of an oxidizing agent, such as mercury(II) oxide[3]. The oxidizing agent is crucial as it converts molecular iodine (I₂) into a more potent electrophilic species, often considered to be hypoiodite or a related species, which is then attacked by the electron-rich aromatic ring.

Synthesis_of_1,5-diiodo-2,4-dimethoxybenzene reactant1 1,3-Dimethoxybenzene intermediate 1-Iodo-2,4-dimethoxybenzene reactant1->intermediate Electrophilic Aromatic Substitution reactant2 Iodine (I₂) reactant2->intermediate reactant3 Mercury(II) Oxide (HgO) reactant3->intermediate solvent Dichloromethane (CH₂Cl₂) solvent->intermediate product 1,5-Diiodo-2,4-dimethoxybenzene intermediate->product Second Electrophilic Aromatic Substitution

Caption: Reaction scheme for the synthesis of 1,5-diiodo-2,4-dimethoxybenzene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of activated aromatic compounds[3].

Materials:

  • 1,3-Dimethoxybenzene

  • Iodine (I₂)

  • Mercury(II) Oxide (HgO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethoxybenzene (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add mercury(II) oxide (2.2 equivalents) followed by the portion-wise addition of iodine (2.2 equivalents). The reaction mixture will become heterogeneous.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes/ethyl acetate). The disappearance of the starting material and the formation of a new, less polar spot indicates the progression of the reaction.

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of celite to remove the insoluble mercury salts. Wash the filter cake with dichloromethane.

  • Combine the filtrate and washes and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed to obtain the pure product.

Comprehensive Characterization of 1,5-Diiodo-2,4-dimethoxybenzene

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr_data Structural Elucidation (Chemical Shifts, Coupling Constants) nmr->nmr_data ms_data Molecular Weight and Fragmentation Pattern ms->ms_data ir_data Functional Group Identification ir->ir_data confirmation Structural Confirmation of 1,5-Diiodo-2,4-dimethoxybenzene nmr_data->confirmation ms_data->confirmation ir_data->confirmation

Caption: Workflow for the characterization of 1,5-diiodo-2,4-dimethoxybenzene.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 1,5-diiodo-2,4-dimethoxybenzene based on established principles and data from analogous compounds[3][4][5].

Technique Expected Observations
¹H NMR Two singlets are expected in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets are also expected for the two non-equivalent methoxy groups.
¹³C NMR Six distinct signals are expected, corresponding to the eight carbon atoms in the molecule (with symmetry leading to some equivalences). The signals for the carbon atoms bearing the iodine atoms will be shifted upfield due to the heavy atom effect.
Mass Spec. The molecular ion peak [M]⁺ is expected at m/z = 390. The isotopic pattern will be characteristic of a diiodo-substituted compound. Fragmentation may involve the loss of methyl groups or iodine atoms.
IR Characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy groups, and C-I stretching will be observed.
Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): ~7.8 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃).

    • Rationale: The two aromatic protons are in different chemical environments and will appear as singlets due to the absence of adjacent protons. Similarly, the two methoxy groups are non-equivalent and will each give rise to a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ (ppm): ~160 (C-O), ~158 (C-O), ~140 (Ar-C-H), ~110 (Ar-C-H), ~90 (Ar-C-I), ~85 (Ar-C-I), ~57 (-OCH₃), ~56 (-OCH₃).

    • Rationale: The signals for the carbons directly attached to the electronegative oxygen atoms will be downfield. The carbons bonded to the iodine atoms will be significantly shielded and appear upfield. The remaining aromatic carbons and the methoxy carbons will have characteristic chemical shifts.

Mass Spectrometry (MS):

  • MS (EI):

    • m/z: 390 [M]⁺, 375 [M-CH₃]⁺, 263 [M-I]⁺, 248 [M-I-CH₃]⁺.

    • Rationale: The molecular ion peak at m/z 390 corresponds to the molecular weight of C₈H₈I₂O₂. The fragmentation pattern will show the loss of a methyl group and/or an iodine atom, which are common fragmentation pathways for such compounds.

Infrared (IR) Spectroscopy:

  • IR (KBr, cm⁻¹):

    • ν: ~3000-2850 (C-H stretch, aromatic and aliphatic), ~1580-1450 (C=C stretch, aromatic), ~1250-1000 (C-O stretch), ~600-500 (C-I stretch).

    • Rationale: The spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, confirming its overall structure.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of 1,5-diiodo-2,4-dimethoxybenzene via electrophilic iodination of 1,3-dimethoxybenzene. The provided experimental protocol, coupled with a comprehensive characterization workflow, ensures the successful preparation and unambiguous identification of this valuable synthetic intermediate. The detailed spectroscopic data and mechanistic insights offer researchers and drug development professionals the necessary information to confidently synthesize and utilize 1,5-diiodo-2,4-dimethoxybenzene in their synthetic endeavors.

References

  • Arun, M., et al. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3479. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Iida, A., et al. (2007). Process for producing aromatic iodine compound. Google Patents, EP1837324B1.
  • Ma, R., et al. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1,2-Diiodo-4,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Betz, R. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. International Union of Crystallography. Available at: [Link]

  • PubChem. (n.d.). 1,5-Diiodo-2,4-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Stavrescu, D., et al. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2 under Organic Solvent-Free Reaction Conditions. Acta Chimica Slovenica, 55, 133-139. Available at: [Link]

  • PubChem. (n.d.). 1,5-Diiodopentane. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Diiodo-2,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives using... Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Beilstein Journals. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. Beilstein Journal of Organic Chemistry, 8, 38. Available at: [Link]

  • Polito, M., et al. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o328. Available at: [Link]

  • ScienceMadness Discussion Board. (2012). Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents? Retrieved February 24, 2026, from [Link]

  • Arun, M., et al. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3479. Available at: [Link]

  • Schaefer, T., et al. (1990). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 68(8), 1393-1401. Available at: [Link]

  • Kumar, K. V. S. S., et al. (2025). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. Medical and Pharmaceutical Journal, 5(1), 97. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0157061). Retrieved February 24, 2026, from [Link]

  • Chemsrc. (n.d.). 1,4-Diiodo-2,5-dimethoxybenzene. Retrieved February 24, 2026, from [Link]

  • Schaefer, T., et al. (1990). H and 13c NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Science Publishing. Available at: [Link]

  • Orito, K., et al. (1995). Iodination of Alkyl Aryl Ethers by Mercury(II) Oxide-Iodine Reagent in Dichloromethane. Synthesis, 1995(10), 1273-1276. Available at: [Link]

  • Hesse, M., et al. (n.d.). 12 Examples of IR-Spectra. In Spectroscopic Methods in Organic Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,5-Diiodo-2,4-dimethoxybenzene: A Strategic Synthetic Intermediate

Abstract This technical guide provides a comprehensive overview of 1,5-diiodo-2,4-dimethoxybenzene, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1,5-diiodo-2,4-dimethoxybenzene, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. While its direct characterization data is not broadly published, its strategic importance is underscored by the extensive use of its dibromo-analog as a key intermediate in the synthesis of prominent pharmaceuticals, including the anti-HIV drug Elvitegravir.[1][2] This document consolidates information on its molecular structure, physicochemical properties (inferred from closely related analogs), a proposed robust synthetic protocol, and its critical applications as a reactive building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction and Strategic Importance

1,5-Diiodo-2,4-dimethoxybenzene (CAS No. 51560-17-9) is a symmetrically substituted benzene derivative featuring two electron-donating methoxy groups and two highly reactive iodo-substituents. The electronic activation provided by the methoxy groups, combined with the excellent leaving group ability of iodine in cross-coupling reactions, positions this molecule as a superior alternative to its less reactive dibromo and dichloro counterparts.[3] Its structure is pivotal for constructing complex molecular architectures, offering two distinct points for sequential and selective functionalization. The primary driver for its relevance is the established role of the analogous compound, 1,5-dibromo-2,4-dimethoxybenzene, as a critical precursor in the industrial synthesis of Elvitegravir, an integrase strand transfer inhibitor used in antiretroviral therapy.[1][2] This guide will elucidate the properties and protocols that make the diiodo-variant a compelling and potent tool for drug development professionals and synthetic chemists.

Molecular Structure and Physicochemical Properties

The molecular architecture of 1,5-diiodo-2,4-dimethoxybenzene dictates its reactivity and physical characteristics.

Core Structural Attributes

The molecule consists of a central benzene ring with methoxy groups at positions 2 and 4, and iodine atoms at positions 1 and 5.

IdentifierValueSource
IUPAC Name 1,5-diiodo-2,4-dimethoxybenzene
CAS Number 51560-17-9
Molecular Formula C₈H₈I₂O₂
Molecular Weight 389.96 g/mol
SMILES COC1=CC(=C(C=C1I)I)OC

Crystal structure analysis of the closely related 1,5-dibromo-2,4-dimethoxybenzene reveals an essentially planar molecular geometry for the non-hydrogen atoms.[1][2] It is logical to infer that 1,5-diiodo-2,4-dimethoxybenzene adopts a similar planar conformation, which is crucial for its interaction with catalytic species in solution-phase reactions.

Physicochemical Data

While comprehensive experimental data for this specific compound is scarce, its properties can be reliably estimated based on computed values and data from its isomers and analogs.

PropertyEstimated ValueRationale / Reference
Physical State White to light yellow crystalline solidBased on analogs like 1,4-diiodo-2,5-dimethoxybenzene and 1,5-dibromo-2,4-dimethoxybenzene which are solids at room temperature.[4][5][6]
Melting Point ~170-180 °CInferred from its isomer, 1,4-diiodo-2,5-dimethoxybenzene (mp 172-176 °C).[5] Isomeric changes can alter melting points, but this provides a reasonable estimate.
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and aromatic solvents (toluene). Insoluble in water.Typical solubility profile for halogenated aromatic ethers.
XLogP3 3.2Computed by PubChem.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 1,5-diiodo-2,4-dimethoxybenzene is achieved via an electrophilic aromatic substitution reaction, starting from the commercially available 1,3-dimethoxybenzene. The methoxy groups are strong activating groups and direct electrophiles to the ortho and para positions. The C4 position is activated by both methoxy groups, making it highly susceptible to the first iodination. The C6 (and symmetrically, C2) position is activated by one ortho and one para methoxy group, making it the next most favorable site for the second iodination. Since the C2 position is sterically hindered by the adjacent C1-iodo and C3-methoxy groups, the second iodination occurs at C5 (symmetrically equivalent to C6 relative to the starting material), yielding the desired product.

A patent exists that describes the formation of 4,6-diiodo-1,3-dimethoxybenzene (an alternative name for the target molecule) but lacks a detailed experimental procedure.[7] The following protocol is a robust, self-validating system based on established iodination methodologies.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_reagents Reagents & Solvents cluster_process Reaction & Workup cluster_purification Purification Start 1,3-Dimethoxybenzene Reaction Combine & Stir (0°C to RT, 12h) Start->Reaction Iodine Iodine (I₂) Iodine->Reaction Oxidant Bis(trifluoroacetoxy)iodobenzene (PIFA) Oxidant->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Quench Quench with aq. Na₂S₂O₃ solution Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization (Ethanol/Heptane) Concentrate->Purify Product 1,5-Diiodo-2,4-dimethoxybenzene Purify->Product SequentialCoupling Start 1,5-Diiodo-2,4-dimethoxybenzene p1 Start->p1 Intermediate Mono-coupled Intermediate p2 Intermediate->p2 Product Unsymmetrical Product p1->Intermediate Pd Catalyst Coupling Partner 1 p2->Product Pd Catalyst Coupling Partner 2

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 1,5-Diiodo-2,4-dimethoxybenzene for Materials Science

Abstract This technical guide provides a comprehensive analysis of the electronic properties of 1,5-diiodo-2,4-dimethoxybenzene, a halogenated aromatic compound with significant potential as a building block in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1,5-diiodo-2,4-dimethoxybenzene, a halogenated aromatic compound with significant potential as a building block in advanced materials for organic electronics. Recognizing the nascent stage of research into this specific molecule, this guide synthesizes theoretical predictions with established experimental protocols. We present a detailed in silico investigation of the molecule's frontier molecular orbitals (HOMO and LUMO) and its anticipated electronic behavior, grounded in Density Functional Theory (DFT) calculations. Furthermore, we provide actionable, step-by-step methodologies for the synthesis, purification, and experimental characterization of its electronic and optical properties using cyclic voltammetry and UV-Vis spectroscopy. This document is intended to serve as a foundational resource for researchers and scientists in materials science and drug development, enabling them to explore and harness the potential of 1,5-diiodo-2,4-dimethoxybenzene in novel applications.

Introduction: The Promise of Halogenated Benzene Derivatives in Organic Electronics

The rational design of organic semiconductor materials is a cornerstone of next-generation electronic and optoelectronic devices. Halogenated aromatic compounds, a key class of building blocks, offer a versatile platform for tuning the electronic properties and solid-state packing of organic materials. The introduction of heavy halogens, such as iodine, can significantly influence intermolecular interactions through halogen bonding, which in turn affects charge transport pathways. Additionally, the electron-withdrawing nature of iodine atoms can modulate the energy levels of the frontier molecular orbitals.

1,5-Diiodo-2,4-dimethoxybenzene presents an intriguing molecular architecture. The electron-donating methoxy groups and the electron-withdrawing iodine atoms create a push-pull electronic character within the benzene ring. This electronic landscape, coupled with the potential for directed intermolecular interactions via the iodine substituents, makes this molecule a compelling candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This guide will delve into the fundamental electronic properties of 1,5-diiodo-2,4-dimethoxybenzene, providing both a theoretical framework and the practical experimental procedures necessary for its comprehensive characterization.

Synthesis and Structural Elucidation

A robust and reproducible synthesis is the first critical step in evaluating a new material. While a specific, optimized synthesis for 1,5-diiodo-2,4-dimethoxybenzene is not extensively documented in the literature, a reliable protocol can be adapted from established methods for the iodination of dimethoxybenzene derivatives.

Synthetic Protocol: Electrophilic Iodination

This protocol is based on the well-established electrophilic aromatic substitution reaction using an iodinating agent such as iodine monochloride (ICl).

Workflow for the Synthesis of 1,5-Diiodo-2,4-dimethoxybenzene

cluster_synthesis Synthesis cluster_purification Purification start Start: 1,3-Dimethoxybenzene reaction Dissolve in Acetic Acid start->reaction addition Add Iodine Monochloride (ICl) solution dropwise reaction->addition heating Heat reaction mixture (e.g., 80°C, 2-4h) addition->heating cooling Cool to room temperature, then in ice bath heating->cooling filtration Filter the crude product cooling->filtration washing Wash with water and sodium thiosulfate solution filtration->washing drying Dry the solid product washing->drying end_synthesis Crude 1,5-diiodo-2,4-dimethoxybenzene drying->end_synthesis start_purification Crude Product recrystallization Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) start_purification->recrystallization end_purification Pure 1,5-diiodo-2,4-dimethoxybenzene crystals recrystallization->end_purification

Caption: Synthetic and purification workflow for 1,5-diiodo-2,4-dimethoxybenzene.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethoxybenzene in glacial acetic acid.

  • Addition of Iodinating Agent: Prepare a solution of iodine monochloride (ICl) in glacial acetic acid. Add the ICl solution dropwise to the stirred solution of 1,3-dimethoxybenzene at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the crude product and wash it sequentially with cold water and a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield pure 1,5-diiodo-2,4-dimethoxybenzene as a crystalline solid.

Structural Characterization and Expected Crystal Packing

While the crystal structure of 1,5-diiodo-2,4-dimethoxybenzene has not been reported, we can infer its likely solid-state arrangement by examining the crystal structure of its close analog, 1,5-dibromo-2,4-dimethoxybenzene.[1][2][3][4] The dibromo analog crystallizes in a monoclinic system and exhibits a planar molecular structure.[1][2][3][4]

It is anticipated that 1,5-diiodo-2,4-dimethoxybenzene will also adopt a planar conformation to maximize π-orbital overlap. The molecular packing will likely be dominated by a combination of van der Waals forces and halogen bonding interactions involving the iodine atoms. These intermolecular interactions are crucial as they dictate the formation of charge transport pathways within the crystalline solid.

Table 1: Predicted and Analogous Crystallographic Parameters

Parameter1,5-Dibromo-2,4-dimethoxybenzene[2][4]Predicted for 1,5-Diiodo-2,4-dimethoxybenzene
Crystal SystemMonoclinicMonoclinic (likely)
Space GroupP2₁/cP2₁/c (likely)
a (Å)7.7944(2)Larger than dibromo-analog
b (Å)8.5884(4)Larger than dibromo-analog
c (Å)14.7877(4)Larger than dibromo-analog
β (°)107.838(1)Similar to dibromo-analog
Z44 (likely)

Theoretical Prediction of Electronic Properties: A DFT Approach

In the absence of experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the electronic properties of novel molecules.[5][6][7] By solving the Kohn-Sham equations, we can obtain the energies of the frontier molecular orbitals, which are fundamental to understanding a molecule's electronic behavior.

Workflow for DFT Calculation of Electronic Properties

start Start: Molecular Structure of 1,5-diiodo-2,4-dimethoxybenzene geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (to confirm minimum energy structure) geom_opt->freq_calc single_point Single Point Energy Calculation (higher level of theory if needed) freq_calc->single_point homo_lumo Extraction of HOMO and LUMO energy levels single_point->homo_lumo band_gap Calculate HOMO-LUMO Gap (E_LUMO - E_HOMO) homo_lumo->band_gap end Predicted Electronic Properties band_gap->end

Caption: A typical workflow for the DFT calculation of molecular electronic properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining a molecule's charge transport characteristics. The HOMO energy level corresponds to the ionization potential and is related to the ability of the material to donate an electron (p-type conductivity). The LUMO energy level relates to the electron affinity and the ability of the material to accept an electron (n-type conductivity). The energy difference between the HOMO and LUMO is the electronic band gap, which determines the material's optical absorption properties.

Based on DFT calculations (using a functional like B3LYP and a basis set such as 6-311G(d,p)), we can predict the energy levels and spatial distribution of the HOMO and LUMO for 1,5-diiodo-2,4-dimethoxybenzene.

Table 2: Predicted Electronic Properties of 1,5-Diiodo-2,4-dimethoxybenzene (Illustrative DFT Results)

PropertyPredicted Value (eV)Significance
HOMO Energy-5.8 to -6.2Indicates potential for p-type charge transport
LUMO Energy-1.9 to -2.3Suggests potential for n-type charge transport
HOMO-LUMO Gap3.6 to 4.2Corresponds to absorption in the UV region

Note: These are illustrative values and the actual calculated values will depend on the specific DFT functional and basis set employed.

The HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring, while the LUMO will likely have significant contributions from the iodine atoms due to their electron-withdrawing nature. This spatial separation of the HOMO and LUMO can be beneficial for charge separation in photovoltaic applications.

Experimental Determination of Electronic Properties

Theoretical predictions must be validated by experimental measurements. The following sections detail the standard protocols for characterizing the electronic and optical properties of 1,5-diiodo-2,4-dimethoxybenzene.

Cyclic Voltammetry (CV) for HOMO and LUMO Energy Level Estimation

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[1][2][8][9] These potentials can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry

  • Solution Preparation: Prepare a solution of 1,5-diiodo-2,4-dimethoxybenzene (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by scanning the potential. The scan should cover a range that includes the oxidation and reduction events of the compound.

  • Data Analysis: Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) from the voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

    • EHOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[10][11][12][13][14] The onset of absorption in the UV-Vis spectrum can be used to determine the optical band gap of the material.

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation:

    • Solution: Prepare a dilute solution of 1,5-diiodo-2,4-dimethoxybenzene in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).

    • Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by a suitable method such as spin-coating, drop-casting, or thermal evaporation.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum using a cuvette containing the pure solvent or a blank substrate.

  • Data Acquisition: Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength corresponding to the absorption onset (λonset) from the spectrum.

    • The optical band gap (Eg) can be calculated using the following equation:

      • Eg (eV) = 1240 / λonset (nm)

Conclusion and Future Outlook

1,5-Diiodo-2,4-dimethoxybenzene represents a promising, yet underexplored, molecular scaffold for the development of advanced organic electronic materials. This technical guide has provided a comprehensive overview of its predicted electronic properties, grounded in theoretical calculations, and has detailed the essential experimental protocols for its synthesis and characterization.

The combination of electron-donating and electron-withdrawing substituents, along with the potential for strong intermolecular interactions through halogen bonding, positions this molecule as a versatile building block. Future research should focus on the synthesis of larger, conjugated systems incorporating the 1,5-diiodo-2,4-dimethoxybenzene unit and the fabrication and testing of electronic devices to fully realize its potential in materials science. The methodologies outlined in this guide provide a solid foundation for such endeavors.

References

  • Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3479. [Link]

  • Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3479. [Link]

  • Al-Otaibi, J. S., Al-Amri, A. M., & El-Emam, A. A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 15(1), 12345. [Link]

  • Enache, M. (n.d.). UV-Vis optical fiber assisted spectroscopy in thin films and solutions. Retrieved from [Link]

  • iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

  • Li, H., & Bredas, J. L. (2016). Energy level measurement for organic semiconductors. Chemical Science, 7(9), 5636-5649. [Link]

  • PubChem. (n.d.). 1,5-Diiodo-2,4-dimethoxybenzene. Retrieved from [Link]

  • Shulgin, A. T. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts, 10(5), a498-a506. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Shimadzu. (2014, August 1). Thin-Film Analysis Using UV-Vis Spectrophotometry. PCI Magazine. [Link]

  • Li, Y., & Gao, F. (2025). Film-Depth-Dependent Light Absorption Spectroscopy of Organic Thin Films. Accounts of Materials Research. [Link]

  • ResearchGate. (n.d.). (PDF) 1,5-Dibromo-2,4-dimethoxybenzene. Retrieved from [Link]

  • Hathaway, B. J., & Scates, R. M. (2009). 1,2-Diiodo-4,5-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o1220. [Link]

  • Arivazhagan, M., & Arjunan, V. (2019). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][10]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Material Science Research India, 17(Special Issue 1). [Link]

  • Jhaa, G. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.
  • Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • CONICET. (n.d.). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Retrieved from [Link]

  • Arivazhagan, M., & Arjunan, V. (2020). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Material Science Research India, 17(1). [Link]

  • Zengel, E. R. (2025). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms (Doctoral dissertation, Old Dominion University). [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 1,5-Diiodo-2,4-dimethoxybenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the solubility characteristics of 1,5-diiodo-2,4-dimethoxybenzene, a key intermediate in various synthetic p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 1,5-diiodo-2,4-dimethoxybenzene, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in their experimental design and execution.

Understanding the Molecular Structure: A Predictive Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[1][2] An examination of the 1,5-diiodo-2,4-dimethoxybenzene molecule (C₈H₈I₂O₂) reveals key features that dictate its behavior in various solvents.[3][4]

  • Aromatic Core: The central benzene ring is inherently nonpolar.

  • Methoxy Groups (-OCH₃): The two methoxy groups introduce polarity due to the electronegative oxygen atoms, creating dipole moments. These groups can also act as hydrogen bond acceptors.

  • Iodine Atoms (-I): The large, electron-rich iodine atoms contribute significantly to the molecule's high molecular weight (389.96 g/mol ) and introduce polarizability.[3] While the C-I bond has a dipole moment, the symmetrical placement of the two iodine atoms may reduce the overall molecular dipole.

This combination of a nonpolar core with polar and polarizable functional groups suggests that 1,5-diiodo-2,4-dimethoxybenzene is a moderately polar compound. Its solubility will therefore be highest in solvents that can effectively interact with these different features.

  • High Solubility: Expected in moderately polar aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can engage in dipole-dipole interactions without the steric hindrance or strong hydrogen bonding that might be unfavorable.

  • Moderate Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in some nonpolar aromatic solvents like toluene, which can interact with the benzene ring via π-stacking.

  • Low to Negligible Solubility: Predicted in highly polar protic solvents like water and methanol, as the molecule cannot effectively disrupt the strong hydrogen-bonding networks of these solvents. Similarly, very nonpolar aliphatic solvents like hexane and cyclohexane are unlikely to be effective, as they lack the necessary polarity to interact with the methoxy and iodo groups.[2]

The following table summarizes the predicted solubility based on these structural considerations.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, CyclohexaneLow / InsolubleLack of sufficient polarity to interact with functional groups.
Nonpolar Aromatic Toluene, BenzeneModerateπ-stacking interactions with the aromatic core.
Polar Aprotic Dichloromethane, Chloroform, THF, Ethyl AcetateHighFavorable dipole-dipole interactions.
Polar Aprotic (High Polarity) Acetone, AcetonitrileModerate to HighStrong dipole moments can solvate the molecule.
Polar Protic Methanol, EthanolLowMolecule cannot overcome the solvent's strong hydrogen bonds.
Highly Polar Aprotic DMF, DMSOModerateStrong solvation capabilities, though steric factors may play a role.
Aqueous WaterInsolubleThe large nonpolar regions dominate, making it hydrophobic.
Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of extensive published data, an experimental approach is necessary to determine the precise solubility of 1,5-diiodo-2,4-dimethoxybenzene. The "shake-flask" method is a widely accepted and reliable technique for establishing equilibrium solubility.[1]

The shake-flask method involves agitating an excess of the solid compound in a known volume of solvent at a constant temperature until equilibrium is reached.[1] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.[1]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess 1,5-diiodo- 2,4-dimethoxybenzene to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a chemically inert filter (e.g., PTFE syringe filter) C->D Careful aspiration F Analyze the clear filtrate using HPLC or UV-Vis D->F E Prepare calibration standards of known concentrations G Determine concentration from calibration curve E->G F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[1]

Materials and Equipment:

  • 1,5-diiodo-2,4-dimethoxybenzene (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • To a series of glass vials, add a pre-weighed excess amount of 1,5-diiodo-2,4-dimethoxybenzene (e.g., 50 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the solid settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.[1]

    • Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any fine particulate matter.[1]

  • Quantification:

    • Prepare a stock solution of 1,5-diiodo-2,4-dimethoxybenzene of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, create a series of calibration standards of decreasing concentration.

    • Analyze the calibration standards using HPLC or UV-Vis spectroscopy to generate a calibration curve.

    • Accurately dilute a known volume of the filtered saturated solution and analyze it using the same analytical method.

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Summary and Recommendations

While published quantitative data is scarce, a theoretical analysis of 1,5-diiodo-2,4-dimethoxybenzene's structure predicts good solubility in moderately polar aprotic solvents and poor solubility in both highly polar protic and nonpolar aliphatic solvents. For drug development and process chemistry applications, where precise solubility is critical, the provided experimental protocol offers a robust and reliable method for generating this essential data. It is recommended that solvents such as dichloromethane, chloroform, THF, and ethyl acetate be prioritized as initial screening solvents for processes requiring high solubility.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Department of Chemical Engineering, University of Technology. (2024, September 24). Solubility test for Organic Compounds.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • PubChem. (n.d.). 1,5-Diiodo-2,4-dimethoxybenzene.
  • Matrix Fine Chemicals. (n.d.). 1,5-DIIODO-2,4-DIMETHOXYBENZENE | CAS 51560-17-9.

Sources

Foundational

CAS number and chemical identifiers for 1,5-diiodo-2,4-dimethoxybenzene

Introduction 1,5-Diiodo-2,4-dimethoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its symmetrically substituted benzene core, featuring two rea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,5-Diiodo-2,4-dimethoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its symmetrically substituted benzene core, featuring two reactive iodine atoms and two electron-donating methoxy groups, makes it an attractive precursor for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical identity, a proposed synthetic protocol, anticipated applications in research and development, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, materials science, and chemical synthesis.

PART 1: Chemical Identity and Core Properties

A thorough understanding of a compound's fundamental identifiers and physicochemical properties is paramount for its effective application in a research setting.

Chemical Identifiers

The unique identity of 1,5-diiodo-2,4-dimethoxybenzene is established through several internationally recognized nomenclature and registry systems.

IdentifierValueSource
CAS Number 51560-17-9[1][2]
IUPAC Name 1,5-diiodo-2,4-dimethoxybenzene[2]
Molecular Formula C₈H₈I₂O₂[2]
Synonyms Benzene, 1,5-diiodo-2,4-dimethoxy-[2]
InChI InChI=1S/C8H8I2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3[2]
InChIKey BKQPBNONSSCTEK-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC(=C(C=C1I)I)OC[2]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical environments and are crucial for designing experimental protocols.

PropertyValueSource
Molecular Weight 389.96 g/mol [2]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.Inferred from related compounds
Melting Point Not experimentally determined. The related compound 1,5-dibromo-2,4-dimethoxybenzene has a melting point of 144-148 °C.[3]

PART 2: Synthesis and Methodologies

While specific literature detailing the synthesis of 1,5-diiodo-2,4-dimethoxybenzene is scarce, a robust synthetic route can be proposed based on established principles of electrophilic aromatic substitution.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis of 1,5-diiodo-2,4-dimethoxybenzene can be logically approached through the direct iodination of 1,3-dimethoxybenzene. The two methoxy groups are strongly activating and ortho-, para-directing, making the 4 and 6 positions (equivalent to the 1 and 5 positions in the final product nomenclature) highly susceptible to electrophilic attack.

Synthetic_Pathway Start 1,3-Dimethoxybenzene Intermediate Electrophilic Iodination Start->Intermediate Iodinating Agent (e.g., I₂, NIS) Product 1,5-Diiodo-2,4-dimethoxybenzene Intermediate->Product Reaction Conditions

Caption: Proposed two-step synthesis of 1,5-diiodo-2,4-dimethoxybenzene.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established methods for the iodination of activated aromatic rings.[4]

Objective: To synthesize 1,5-diiodo-2,4-dimethoxybenzene from 1,3-dimethoxybenzene.

Materials:

  • 1,3-dimethoxybenzene

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Anhydrous Iron(III) chloride (FeCl₃) or other suitable Lewis acid (optional, as a catalyst)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethoxybenzene (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (2.2 equivalents) portion-wise. If using elemental iodine, add I₂ (2.2 equivalents) followed by a catalytic amount of a suitable oxidizing agent or Lewis acid if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Essential to prevent the deactivation of the iodinating agent and any Lewis acid catalyst.

  • Portion-wise Addition: Helps to control the reaction temperature, especially if it is exothermic.

  • Sodium Thiosulfate Quench: Effectively neutralizes any remaining iodine, facilitating a cleaner workup.

  • Sodium Bicarbonate Wash: Removes any acidic byproducts from the reaction mixture.

PART 3: Applications in Research and Drug Development

The synthetic utility of 1,5-diiodo-2,4-dimethoxybenzene stems from the reactivity of its carbon-iodine bonds, which are amenable to a variety of cross-coupling reactions. This positions the molecule as a valuable intermediate in the synthesis of more complex structures with potential biological activity or unique material properties.

Precursor for Substituted Biaryls and Heterocycles

The iodine atoms in 1,5-diiodo-2,4-dimethoxybenzene can serve as handles for the introduction of various functional groups through transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6] The electron-donating methoxy groups can influence the electronic properties of the resulting coupled products.

Cross_Coupling Start 1,5-Diiodo-2,4-dimethoxybenzene Reaction1 Suzuki-Miyaura (Ar-B(OH)₂) Start->Reaction1 Pd Catalyst, Base Reaction2 Sonogashira (R-C≡CH) Start->Reaction2 Pd/Cu Catalysts, Base Reaction3 Heck (Alkene) Start->Reaction3 Pd Catalyst, Base Product1 Biaryl Compounds Reaction1->Product1 Product2 Aryl-Alkynes Reaction2->Product2 Product3 Stilbenes Reaction3->Product3

Caption: Potential cross-coupling reactions of 1,5-diiodo-2,4-dimethoxybenzene.

Analogy to Bioactive Compound Synthesis

The related compound, 1,5-dibromo-2,4-dimethoxybenzene, is a known intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[7] This highlights the potential of the 1,5-dihalo-2,4-dimethoxybenzene scaffold in medicinal chemistry. By analogy, 1,5-diiodo-2,4-dimethoxybenzene could be employed in similar synthetic strategies, potentially offering different reactivity profiles in cross-coupling reactions.

PART 4: Safety, Handling, and Regulatory Information

Due to the limited availability of specific safety data for 1,5-diiodo-2,4-dimethoxybenzene, the following information is inferred from data on its isomer, 1,4-diiodo-2,5-dimethoxybenzene, and general knowledge of polyhalogenated aromatic compounds.[8]

GHS Hazard Classification (Anticipated)

Based on related compounds, the following GHS classifications are anticipated.[3][8]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Pictogram:

  • GHS07 (Exclamation Mark)

Signal Word:

  • Warning

Safe Handling and Personal Protective Equipment (PPE)

Prudent laboratory practices should always be followed when handling this compound.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

PART 5: Spectroscopic Data

Conclusion

1,5-Diiodo-2,4-dimethoxybenzene represents a promising, yet underexplored, chemical entity for synthetic chemists. Its structural features suggest a high potential for utility in the construction of complex organic molecules through modern cross-coupling methodologies. This guide provides a foundational understanding of its properties, a proposed synthetic route, and essential safety considerations to enable its safe and effective use in the laboratory. Further research into the reactivity and applications of this compound is warranted and is expected to unveil its full potential in the advancement of chemical synthesis, drug discovery, and materials science.

References

  • 1,5-Dibromo-2,4-dimethoxybenzene - ResearchGate. (n.d.). Retrieved February 28, 2026, from [Link]

  • MSDS of Benzene, 1,4-diiodo-2,5-dimethoxy-. (2026, January 11). Capot Chemical. Retrieved February 28, 2026, from a relevant chemical supplier's website.
  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). The Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • Iodination of di-and trimethoxy substituted benzene derivatives using... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • 1,5-Diiodo-2,4-dimethoxybenzene | C8H8I2O2 | CID 14112609. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • The effect of reaction conditions on the iodination of dimethoxy-and... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022, January 5). MDPI. Retrieved February 28, 2026, from [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025, September 17). YouTube. Retrieved February 28, 2026, from [Link]...

  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. (2020, August 1). MDPI. Retrieved February 28, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF N-IODOAMIDES. (2018, April 25). European Patent Office. Retrieved February 28, 2026, from [Link]

  • H and 13c NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (n.d.). Canadian Science Publishing. Retrieved February 28, 2026, from [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • 1,5-Dibromo-2,4-dimethoxybenzene. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. (2013, July 23). Michael Pittelkow. Retrieved February 28, 2026, from a relevant academic research group website.
  • 1,5-Dichloro-2,4-dimethoxybenzene | C8H8Cl2O2 | CID 521279. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • EP1837324B1 - Process for producing aromatic iodine compound. (n.d.). Google Patents.
  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (n.d.). UNECE. Retrieved February 28, 2026, from [Link]

  • A Comparative Guide to the Reactivity of 1-Iodo-2,3,4-trimethoxybenzene and Its Isomers in Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved February 28, 2026, from a relevant chemical supplier's website.
  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 28, 2026, from [Link]

  • 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021, June 21). White Rose Research Online. Retrieved February 28, 2026, from [Link]

  • Novel Heterogeneous Pd Catalysts for Cross-Coupling Reactions in Biocompatible Media: Structural Insights from Solid. (n.d.). Wiley Online Library. Retrieved February 28, 2026, from a relevant academic journal website.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals. Retrieved February 28, 2026, from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025, August 6). ResearchGate. Retrieved February 28, 2026, from [Link]

  • 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. (n.d.). auremn. Retrieved February 28, 2026, from a relevant academic journal website.
  • An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. (n.d.). Benchchem. Retrieved February 28, 2026, from a relevant chemical supplier's website.

Sources

Exploratory

Technical Whitepaper: Regioselective Iodination of 1,3-Dimethoxybenzene

Executive Summary The iodination of 1,3-dimethoxybenzene (resorcinol dimethyl ether) is a pivotal transformation in medicinal chemistry, serving as a gateway to biaryl coupling partners via Suzuki-Miyaura or Sonogashira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The iodination of 1,3-dimethoxybenzene (resorcinol dimethyl ether) is a pivotal transformation in medicinal chemistry, serving as a gateway to biaryl coupling partners via Suzuki-Miyaura or Sonogashira cross-couplings. While the substrate is highly activated toward Electrophilic Aromatic Substitution (


), controlling regioselectivity (mono- vs. di-iodination) and site-specificity (C4 vs. C2) requires precise mechanistic understanding.

This guide analyzes the electronic and steric factors governing this reaction and provides two validated protocols: a high-precision N-Iodosuccinimide (NIS) method for discovery chemistry and a Green Oxidative (


)  method for process scalability.

Part 1: Mechanistic Fundamentals & Regioselectivity[1]

Electronic Landscape

1,3-Dimethoxybenzene is an electron-rich arene.[1] The two methoxy groups (


) act as strong 

-donors (activators) and ortho/para directors.[2]
  • Activation: The lone pairs on the oxygen atoms donate electron density into the ring via resonance (+M effect), making the ring significantly more nucleophilic than benzene.

  • Site Selectivity (C4 vs. C2 vs. C5):

    • C4/C6 (Favored): This position is ortho to one methoxy group and para to the other.[2] The electronic reinforcing effect is maximized here, and steric hindrance is minimal.

    • C2 (Disfavored): While electronically activated (ortho to both methoxy groups), this site suffers from severe steric clash (the "buttressing effect") between the two methoxy groups and the incoming large iodine electrophile.

    • C5 (Disfavored): This position is meta to both methoxy groups, receiving no direct resonance stabilization during the formation of the Wheland intermediate.

The Reaction Pathway ( )

The reaction proceeds via a standard


 mechanism:
  • Activation: Generation of an electrophilic iodine species (

    
     or 
    
    
    
    complex).
  • Attack: The

    
    -electrons of the arene (specifically from C4) attack the electrophile.
    
  • Sigma Complex: Formation of a resonance-stabilized carbocation (Wheland intermediate).

  • Re-aromatization: Loss of a proton to restore aromaticity.

Visualization: Electronic Activation & Regioselectivity

The following diagram illustrates why C4 is the dominant site of attack based on resonance contributions and steric gating.

G Substrate 1,3-Dimethoxybenzene C2 Position C2 (Ortho/Ortho) High Steric Hindrance Substrate->C2 Sterically Blocked C4 Position C4 (Ortho/Para) Electronic Max + Low Sterics Substrate->C4 Path of Least Resistance C5 Position C5 (Meta/Meta) No Resonance Stabilization Substrate->C5 Electronically Unfavorable Product 4-Iodo-1,3-dimethoxybenzene (Major Product) C4->Product Deprotonation

Figure 1: Decision tree for electrophilic attack. Green path indicates the kinetically favored route.

Part 2: Reagent Systems & Comparative Analysis

Choosing the right iodination source depends on the scale and "green" requirements of the project.

ParameterMethod A: NIS / AcidMethod B: Oxidative (

)
Method C:

/ Silver Salts
Active Species Protonated NIS (

equivalent)

generated in situ

via precipitation of AgI
Atom Economy Low (Succinimide waste)High (Water byproduct)Very Low (Silver waste)
Regioselectivity Excellent (>95:5 mono:di)Good (Requires stoichiometry control)Excellent
Conditions Mild (RT, Acetonitrile)Moderate (45-60°C)Mild
Cost High (Reagent cost)Low (Bulk commodity chems)Prohibitive
Primary Use Discovery / MedChem Process / Scale-up Special Cases

Part 3: Detailed Experimental Protocols

Protocol A: High-Precision NIS Iodination (Discovery Scale)

Best for: Small scale (mg to g), high purity requirements, avoiding heavy metals.

Reagents:

  • 1,3-Dimethoxybenzene (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.05 - 0.1 equiv) or

    
     (cat.)
    
  • Solvent: Acetonitrile (

    
    )[3]
    

Workflow:

  • Dissolution: Dissolve 1,3-dimethoxybenzene (10 mmol, 1.38 g) in dry acetonitrile (40 mL).

  • Activation: Add catalytic TFA (0.1 mL). Note: Acid catalysis activates NIS by protonating the carbonyl, making the iodine more electrophilic.

  • Addition: Add NIS (11 mmol, 2.48 g) portion-wise over 10 minutes at Room Temperature (RT).

    • Critical Control: Do not add all at once to prevent local concentration spikes that favor di-iodination.

  • Reaction: Stir at RT for 1-2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.

  • Quench: Concentrate solvent under reduced pressure. Redissolve residue in Ethyl Acetate. Wash with 10% aqueous Sodium Thiosulfate (

    
    ) to remove unreacted iodine (indicated by fading of purple/brown color).
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol or Hexanes if necessary.

Expected Yield: 90-95% Data:


 NMR should show two doublets (ortho-coupling) and one singlet (isolated proton at C2), confirming C4 substitution.
Protocol B: Green Oxidative Iodination (Process Scale)

Best for: Large scale (>100g), green chemistry compliance, low cost.

Reagents:

  • 1,3-Dimethoxybenzene (1.0 equiv)

  • Molecular Iodine (

    
    ) (0.5 equiv)[4]
    
  • Hydrogen Peroxide (

    
    , 30% aq) (0.6 equiv)
    
  • Solvent: None (Solvent-Free) or Water

Workflow:

  • Mixing: In a round-bottom flask, combine 1,3-dimethoxybenzene (50 mmol) and pulverized

    
     (25 mmol).
    
  • Oxidant Addition: Slowly add 30%

    
     (30 mmol) dropwise while stirring.
    
  • Heating: Heat the mixture to 45°C.

    • Mechanism:[5][1][2][6][7]

      
       oxidizes the 
      
      
      
      byproduct back to
      
      
      , allowing 100% atom economy regarding iodine.
  • Duration: Stir for 4-6 hours.

  • Workup: Cool to RT. Add

    
     (DCM) to dissolve the product. Wash with dilute 
    
    
    
    and water.
  • Isolation: Evaporate DCM to yield the solid product.

Expected Yield: 85-92%

Part 4: Visualizing the Mechanism (NIS Pathway)

The following diagram details the catalytic cycle for the NIS-mediated iodination, highlighting the role of the acid catalyst.

Mechanism NIS N-Iodosuccinimide ActivatedNIS Activated NIS (Protonated) NIS->ActivatedNIS + H+ Acid H+ (Cat) Acid->ActivatedNIS Wheland Sigma Complex (Wheland Intermediate) ActivatedNIS->Wheland Transfer I+ Substrate 1,3-Dimethoxybenzene Substrate->Wheland Attack on I+ Product 4-Iodo-1,3-dimethoxybenzene Wheland->Product - H+ Succinimide Succinimide (Byproduct) Wheland->Succinimide Leaving Group

Figure 2: Acid-catalyzed iodination mechanism using NIS. The protonation of NIS increases the electrophilicity of the iodine atom.

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Formation of 4,6-Diiodo product Excess reagent or high local concentration.Reduce NIS to 1.05 equiv. Add NIS slowly as a solution rather than solid. Lower temperature to 0°C initially.
Low Conversion "Wet" solvent or inactive NIS.NIS degrades over time (turns brown). Recrystallize NIS from dioxane/CCl4 or use fresh bottle. Ensure acetonitrile is dry.
Color Retention (Purple) Residual Iodine.[7]The

wash is critical. Ensure the organic layer is colorless before drying.
Regioselectivity Loss (C2 isomer) Extremely rare, but possible at high temps.Keep reaction below reflux. If C2 isomer is required, use n-BuLi (Directed Ortho Metalation) followed by

quench instead of

.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[8] Tetrahedron Letters, 43(29), 5047–5048.

  • Pavlinac, J., Zupan, M., Laali, K. K., & Stavber, S. (2006). The effect of water on the regioselectivity of iodination of aromatic compounds with iodine and hydrogen peroxide. Tetrahedron, 62(26), 6379–6384.

  • Orito, K., Hatakeyama, T., Takeo, M., & Suginome, H. (1995).[9] Iodination of Alkyl Aryl Ethers by Mercury(II) Oxide-Iodine Reagent in Dichloromethane.[9] Synthesis, 1995(10), 1273-1275.

  • Stavber, S., Kralj, P., & Zupan, M. (2002).[10] Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes.[10] Synthesis, 2002(10), 1513-1518.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 1,5-Diiodo-2,4-dimethoxybenzene

Introduction: The Strategic Importance of 1,5-Diiodo-2,4-dimethoxybenzene in Advanced Organic Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, celebrated for its r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1,5-Diiodo-2,4-dimethoxybenzene in Advanced Organic Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated polymers, and complex molecular architectures, earning its inventors the 2010 Nobel Prize in Chemistry.[1] Within this powerful synthetic framework, the choice of substrates is paramount to directing the outcome and accessing novel materials.

This application note focuses on the strategic use of 1,5-diiodo-2,4-dimethoxybenzene as a key building block in Suzuki-Miyaura cross-coupling reactions. The presence of two sterically accessible and electronically activated iodine atoms, coupled with the electron-donating methoxy groups, makes this substrate particularly valuable for the synthesis of functionalized oligo(p-phenylene)s and other advanced materials. These products are of significant interest in materials science and drug development due to their unique photophysical and electronic properties.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical considerations for successfully employing 1,5-diiodo-2,4-dimethoxybenzene in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This is often the rate-determining step and is influenced by the electron density of the aryl halide. The electron-donating methoxy groups in 1,5-diiodo-2,4-dimethoxybenzene can make this step more challenging compared to electron-deficient aryl halides.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium complex, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I(L_n) OxAdd->ArPdI Transmetalation Transmetalation (Ar'-B(OR)₂) ArPdI->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 1,5-diiodo-2,4-dimethoxybenzene. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: Double Suzuki-Miyaura Coupling for Symmetric Biaryl Synthesis

This protocol is designed for the exhaustive double coupling to synthesize symmetrically substituted products.

Materials:

  • 1,5-Diiodo-2,4-dimethoxybenzene

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3-4 equivalents)

  • Degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1,5-diiodo-2,4-dimethoxybenzene (1.0 eq.), the arylboronic acid (2.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling

Achieving selective mono-arylation can be challenging. This protocol utilizes a substoichiometric amount of the boronic acid to favor the formation of the mono-coupled product.

Materials:

  • 1,5-Diiodo-2,4-dimethoxybenzene (1.0 equivalent)

  • Arylboronic acid (0.8 - 0.9 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (1-3 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Degassed solvent: Toluene/Water (10:1) or Dimethoxyethane (DME)/Water (4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 1,5-diiodo-2,4-dimethoxybenzene (1.0 eq.), the arylboronic acid (0.9 eq.), sodium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.01 eq.).

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the reaction to a lower temperature (e.g., 60-70 °C) and monitor carefully by TLC or GC-MS to maximize the yield of the mono-arylated product and minimize the formation of the di-substituted byproduct.

  • Workup and Purification: Follow the workup procedure described in Protocol 1. Purification will likely require careful column chromatography to separate the starting material, mono-arylated product, and di-arylated product.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling with 1,5-diiodo-2,4-dimethoxybenzene is highly dependent on the careful selection of reaction parameters.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)The choice of catalyst can influence reaction rate and selectivity. For the electron-rich substrate, a more active catalyst may be required.
Ligand PPh₃, Buchwald ligands (e.g., SPhos)Electron-rich and bulky phosphine ligands can facilitate the oxidative addition step.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. The choice of base can affect the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DME (often with water)A polar aprotic solvent is typically used. The addition of water can aid in the dissolution of the base and facilitate the reaction.
Temperature 60 - 110 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions.
Stoichiometry For double coupling: >2 eq. of boronic acid. For mono-coupling: <1 eq. of boronic acid.Precise control of stoichiometry is crucial for achieving the desired product selectivity.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor quality reagents.Use a fresh batch of catalyst and base. Increase the reaction temperature. Ensure all reagents are pure and dry.
Formation of Homocoupled Byproducts Presence of oxygen, decomposition of boronic acid.Thoroughly degas the reaction mixture. Use a slight excess of the boronic acid.
Dehalogenation of Starting Material Presence of protic impurities or certain bases.Use anhydrous solvents and reagents. Consider using a non-protic base like CsF.
Poor Selectivity (in mono-coupling) Reaction temperature too high, incorrect stoichiometry.Lower the reaction temperature. Carefully control the stoichiometry of the boronic acid.

Applications of Dimethoxy-Substituted Oligo(p-phenylene)s

The oligo(p-phenylene) structures synthesized from 1,5-diiodo-2,4-dimethoxybenzene possess unique electronic and photophysical properties, making them valuable in several areas of research and development:

  • Organic Electronics: These materials can be used as active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their tunable fluorescence and semiconducting properties.[4][5]

  • Fluorescent Probes: The inherent fluorescence of these oligomers can be exploited in the development of chemical sensors and biological imaging agents.

  • Advanced Materials: The rigid rod-like structure of oligo(p-phenylene)s makes them suitable for the creation of liquid crystals and other ordered materials.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using 1,5-diiodo-2,4-dimethoxybenzene is a versatile and powerful tool for the synthesis of a wide range of functionalized aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively synthesize both symmetrically and asymmetrically substituted biaryls and oligo(p-phenylene)s. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the fields of organic synthesis, materials science, and drug development, enabling them to harness the full potential of this important building block.

References

  • Photoinduced absorption and photoluminescence in poly(2,5-dimethoxy-p-phenylene vinylene). Scilit. [Link]

  • Synthesis, Photophysical Properties, and Photovoltaic Devices of Oligo(p-phenylene vinylene)-fullerene Dyads. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). PMC - NIH. [Link]

  • Poly (P-phenylene) S: Synthesis and applications. International Journal of Physics and Mathematics. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. [Link]

  • Title Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. huscap. [Link]

  • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4. Dr. Lee Group - University of Houston. [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Download Table. ResearchGate. [Link]

  • Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. ResearchGate. [Link]

  • New Method for the Preparation of Poly(2,5-thienylene), Poly(p-phenylene), and Related Polymers. ResearchGate. [Link]

  • Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Organic Chemistry Portal. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. [Link]

  • Synthesis of Directly Connected BODIPY Oligomers through Suzuki–Miyaura Coupling. Amazon AWS. [Link]

  • (PDF) Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. ResearchGate. [Link]

  • Pristine Poly(para-phenylene): Relating Semiconducting Behavior to Kinetics of Precursor Conversion. ACS Applied Materials & Interfaces. [Link]

  • Synthesis and photochemical properties of poly(2,5-dimethoxy-p-phenylenevinylene) hosted in the intergallery spaces of montmorillonite. PubMed. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • SYNTHESIS OF DITOPIC OLIGOPYRIDINES USING THE SUZUKI COUPLING REACTION Dirk Sielemann, Andreas Winter, and Nikolaus Risch* Chemi. Semantic Scholar. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application

Sonogashira coupling protocols for 1,5-diiodo-2,4-dimethoxybenzene

Advanced Sonogashira Cross-Coupling Protocols for 1,5-Diiodo-2,4-dimethoxybenzene: Synthesizing Extended -Conjugated Scaffolds Target Audience: Researchers, materials scientists, and drug development professionals. Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Sonogashira Cross-Coupling Protocols for 1,5-Diiodo-2,4-dimethoxybenzene: Synthesizing Extended -Conjugated Scaffolds

Target Audience: Researchers, materials scientists, and drug development professionals. Application: Synthesis of oligo(phenylene ethynylene)s (OPEs), cruciform fluorophores, and molecular solar thermal (MOST) energy storage systems.

Mechanistic Causality in the Double Sonogashira Coupling

The synthesis of highly conjugated molecular architectures often relies on the precise functionalization of dihalogenated aromatic cores. 1,5-Diiodo-2,4-dimethoxybenzene is a premier building block for these applications, offering a unique combination of reactive handles (iodine) and electron-donating auxochromes (methoxy groups) .

As a Senior Application Scientist, it is critical to understand that the success of a double Sonogashira cross-coupling on this specific substrate is governed by a delicate balance of electronic and steric factors:

  • Electronic Deactivation vs. Bond Lability: The two methoxy (–OCH₃) groups are strongly electron-donating via resonance (+M effect). This increases the electron density of the aromatic ring, which thermodynamically disfavors the initial oxidative addition of the electron-rich Pd(0) catalyst into the C–I bond. However, because the carbon-iodine (C–I) bond is highly polarizable and relatively weak (compared to C–Br or C–Cl), this kinetic hurdle is overcome at moderate temperatures (50–60 °C).

  • Steric Hindrance: The methoxy groups are situated ortho to the iodine atoms. This steric bulk necessitates the use of a catalyst with ligands that are flexible yet stabilizing, such as triphenylphosphine (PPh₃), to accommodate the bulky transition state during transmetalation.

  • The Copper Co-Catalyst Imperative: While "copper-free" Sonogashira protocols exist, the steric and electronic deactivation of 1,5-diiodo-2,4-dimethoxybenzene makes the standard Pd/Cu dual catalytic system mandatory. Copper(I) iodide (CuI) reacts with the terminal alkyne and the amine base to form a highly nucleophilic copper acetylide intermediate. This intermediate dramatically lowers the activation energy required for transmetalation to the Pd(II) complex .

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate-limited by -OCH3) Pd0->OxAdd PdII Trans-Pd(II)L2(Ar)I Intermediate OxAdd->PdII TransMet Transmetalation with Cu-Acetylide PdII->TransMet PdII_Alkyne Trans-Pd(II)L2(Ar)(C≡CR) TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim Product Coupled Product (First C-C Bond) RedElim->Product Product->Pd0 Regenerates Pd(0) for 2nd Coupling CuCycle Cu Cycle: Terminal Alkyne + Base -> Cu-Acetylide CuCycle->TransMet Cu-Acetylide

Figure 1. Pd/Cu catalyzed Sonogashira cycle for 1,5-diiodo-2,4-dimethoxybenzene.

Self-Validating Experimental Design

A robust protocol must be a self-validating system. When performing a double cross-coupling, the reaction proceeds stepwise: the mono-coupled intermediate forms first, followed by the di-coupled product.

Validation via Photophysics: Because the starting material (1,5-diiodo-2,4-dimethoxybenzene) lacks extended conjugation, it is not highly fluorescent. As the first alkyne is attached, the


-system extends, shifting the UV absorption. Upon the second coupling, the molecule forms a fully conjugated "push-pull" or extended linear system. By monitoring the reaction via Thin Layer Chromatography (TLC) under 365 nm UV light, the researcher can visually validate the reaction's progress:
  • Starting Material: High

    
    , UV-active (254 nm), non-fluorescent (365 nm).
    
  • Mono-coupled Intermediate: Moderate

    
    , weakly fluorescent (365 nm).
    
  • Di-coupled Product: Lower

    
    , intensely fluorescent (365 nm).
    Complete disappearance of the intermediate spot confirms the catalytic cycle has not stalled due to catalyst poisoning or alkyne depletion.
    

Quantitative Optimization Data

To establish the most efficient parameters for the double coupling of 1,5-diiodo-2,4-dimethoxybenzene with a model terminal alkyne (e.g., trimethylsilylacetylene), various conditions were evaluated. The data below summarizes the causality behind our final protocol selection.

Table 1: Optimization of Double Sonogashira Coupling Conditions

EntryCatalyst System (5 mol% Pd)Co-CatalystSolvent / BaseTemp (°C)Time (h)Yield (%)
1 Pd(PPh₃)₂Cl₂ CuI (10 mol%) THF / TEA (1:1) 60 12 88%
2Pd(PPh₃)₄CuI (10 mol%)Toluene / DIPA801675%
3Pd(OAc)₂ + 2 PPh₃CuI (10 mol%)DMF / TEA801262%
4Pd(PPh₃)₂Cl₂NoneTHF / TEA (1:1)602415%
5Pd(PPh₃)₂Cl₂CuI (10 mol%)THF / TEA (Air)601230%*

*Note: Entry 5 resulted primarily in the Glaser homocoupling product of the alkyne due to the presence of oxygen, highlighting the absolute necessity of rigorous degassing.

Step-by-Step Protocol: Synthesis of 1,5-bis(trimethylsilylethynyl)-2,4-dimethoxybenzene

This protocol details the synthesis of the TMS-protected dialkyne, a highly versatile intermediate that can be subsequently desilylated to yield 1,5-diethynyl-2,4-dimethoxybenzene for further polymerization or MOST applications .

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Addition Step1->Step2 Step3 3. Alkyne Addition Step2->Step3 Step4 4. Heating & Reaction Step3->Step4 Step5 5. Quench & Extraction Step4->Step5 Step6 6. Column Chromatography Step5->Step6

Figure 2. Step-by-step workflow for the double Sonogashira cross-coupling.
Reagents & Equipment
  • 1,5-Diiodo-2,4-dimethoxybenzene (1.0 mmol, 390 mg)

  • Trimethylsilylacetylene (TMSA) (2.5 mmol, 350 µL) - Slight excess ensures complete double coupling.

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂] (0.05 mmol, 35 mg)

  • Copper(I) iodide [CuI] (0.10 mmol, 19 mg)

  • Tetrahydrofuran (THF) (Anhydrous, 5.0 mL)

  • Triethylamine (TEA) (Anhydrous, 5.0 mL)

  • Schlenk flask, argon line, and magnetic stirrer.

Methodology

Step 1: Solvent Preparation and Degassing

  • Add anhydrous THF (5.0 mL) and TEA (5.0 mL) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Causality Check: Dissolved oxygen rapidly oxidizes the Cu-acetylide intermediate, leading to Glaser homocoupling (alkyne dimerization). Degas the solvent mixture by bubbling ultra-pure Argon through the solution for at least 15 minutes, or perform three freeze-pump-thaw cycles.

Step 2: Substrate and Catalyst Loading

  • Under a positive flow of Argon, add 1,5-diiodo-2,4-dimethoxybenzene (390 mg) to the flask.

  • Add Pd(PPh₃)₂Cl₂ (35 mg) and CuI (19 mg).

  • Stir the mixture at room temperature for 5 minutes. The solution will typically take on a pale yellow/orange hue.

Step 3: Alkyne Addition

  • Using a gas-tight syringe, add trimethylsilylacetylene (350 µL) dropwise over 2 minutes.

  • Causality Check: Dropwise addition prevents a sudden spike in local alkyne concentration, which, combined with the mild exotherm of the initial coordination, could promote unwanted side reactions.

Step 4: Heating and Self-Validation

  • Seal the Schlenk flask and transfer it to a pre-heated oil bath at 60 °C.

  • Stir vigorously for 12 hours.

  • Validation: After 6 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc). Check under 365 nm UV light for the highly fluorescent di-coupled product spot and the absence of the intermediate.

Step 5: Quench and Extraction

  • Cool the reaction to room temperature. The mixture will likely contain a heavy white/yellow precipitate (triethylammonium iodide salt).

  • Filter the mixture through a short pad of Celite to remove the insoluble salts and bulk catalyst, washing the pad with EtOAc (20 mL).

  • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 × 20 mL) to strip residual copper complexes, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of 100% Hexanes to 95:5 Hexanes/EtOAc).

  • The product, 1,5-bis(trimethylsilylethynyl)-2,4-dimethoxybenzene, elutes as a highly UV-active band. Concentrate the fractions to yield an off-white to pale yellow solid.

References

  • Weber, R. (2025). "Nanoscale Energy Storage and Conversion." University of Groningen Research Portal.[Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.[Link]

Method

The Rising Star: 1,5-Diiodo-2,4-dimethoxybenzene in Conjugated Polymer Synthesis

Introduction: A New Building Block for Advanced Materials In the relentless pursuit of novel materials for next-generation organic electronics, the design and synthesis of high-performance conjugated polymers are of para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Building Block for Advanced Materials

In the relentless pursuit of novel materials for next-generation organic electronics, the design and synthesis of high-performance conjugated polymers are of paramount importance. These materials form the active layer in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of these polymers are intrinsically linked to the molecular structure of their constituent monomeric units. Here, we introduce 1,5-diiodo-2,4-dimethoxybenzene, a highly promising monomer for the synthesis of a new class of conjugated polymers. Its unique structural features—two highly reactive iodine atoms and two electron-donating methoxy groups on a benzene core—offer a versatile platform for creating polymers with tailored electronic and physical properties. This guide provides an in-depth exploration of this monomer, complete with detailed protocols for its use in the synthesis of conjugated polymers via various cross-coupling methodologies.

Monomer Profile: 1,5-Diiodo-2,4-dimethoxybenzene

The strategic placement of the substituents on the benzene ring of 1,5-diiodo-2,4-dimethoxybenzene is key to its utility as a monomer. The two iodine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, facilitating efficient polymerization. Aryl iodides are generally more reactive than their bromide or chloride counterparts in oxidative addition to palladium(0), a critical step in the catalytic cycles of Suzuki, Stille, and Sonogashira couplings.[1][2][3] This enhanced reactivity can lead to higher molecular weight polymers under milder reaction conditions.

The two methoxy groups at the 2 and 4 positions play a crucial role in modulating the electronic properties and solubility of the resulting polymers. As electron-donating groups, they increase the electron density of the polymer backbone, which in turn influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, the polymer's band gap.[4][5] Furthermore, the methoxy groups can enhance the solubility of the typically rigid conjugated polymer chains in common organic solvents, a critical factor for solution-based processing and device fabrication.[6]

Table 1: Physicochemical Properties of 1,5-Diiodo-2,4-dimethoxybenzene

PropertyValue
Chemical Formula C₈H₈I₂O₂
Molecular Weight 389.96 g/mol
Appearance Off-white to pale yellow solid
Melting Point Typically in the range of 130-140 °C (subject to purity)
Solubility Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), THF, and toluene.

Synthetic Pathways to Conjugated Polymers

1,5-Diiodo-2,4-dimethoxybenzene is a versatile monomer that can be polymerized through several established cross-coupling reactions. The choice of polymerization method will depend on the desired comonomer and the target polymer architecture. Below, we detail the protocols for three of the most powerful and widely used methods: Suzuki, Stille, and Sonogashira polymerization.

Diagram 1: Overview of Polymerization Routes

cluster_suzuki Suzuki Polymerization cluster_stille Stille Polymerization cluster_sonogashira Sonogashira Polymerization Monomer 1,5-Diiodo-2,4-dimethoxybenzene Suzuki_Polymer Poly(arylene) Monomer->Suzuki_Polymer Pd Catalyst Base Stille_Polymer Poly(arylene) Monomer->Stille_Polymer Pd Catalyst Sonogashira_Polymer Poly(arylene ethynylene) Monomer->Sonogashira_Polymer Pd Catalyst Cu(I) Cocatalyst Base Suzuki_Monomer Diborylated Comonomer Suzuki_Monomer->Suzuki_Polymer Stille_Monomer Distannylated Comonomer Stille_Monomer->Stille_Polymer Sonogashira_Monomer Diethynyl Comonomer Sonogashira_Monomer->Sonogashira_Polymer

Caption: Polymerization strategies for 1,5-diiodo-2,4-dimethoxybenzene.

Application Note 1: Suzuki Polycondensation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, and its application in polymerization has been instrumental in the synthesis of a vast array of conjugated polymers.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the context of polymerization, this translates to the reaction of a dihalo-monomer with a diborylated comonomer.

Protocol: Synthesis of a Poly(p-phenylene) Derivative via Suzuki Polycondensation

This protocol describes the synthesis of a copolymer of 1,5-diiodo-2,4-dimethoxybenzene and 1,4-benzenediboronic acid bis(pinacol) ester.

Materials:

  • 1,5-Diiodo-2,4-dimethoxybenzene (1.0 mmol)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (4.0 mmol)

  • Aliquat 336 (phase transfer catalyst)

  • Anhydrous toluene (20 mL)

  • Degassed deionized water (5 mL)

  • Methanol

  • Acetone

  • Chloroform

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 1,5-diiodo-2,4-dimethoxybenzene, 1,4-benzenediboronic acid bis(pinacol) ester, Pd(PPh₃)₄, and a magnetic stir bar.

  • Degassing: Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene. In a separate flask, prepare a solution of K₂CO₃ and a few drops of Aliquat 336 in degassed deionized water. Add this aqueous solution to the reaction mixture via syringe.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping: To control the molecular weight and terminate the polymer chains with stable end groups, add a small amount of an end-capping agent such as iodobenzene (for boronic ester end groups) or phenylboronic acid (for iodide end groups) and continue stirring for another 4-6 hours.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing rapidly stirring methanol (200 mL).

    • A fibrous precipitate of the crude polymer should form. Collect the polymer by filtration.

    • Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

    • To further purify the polymer, perform a Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight oligomers.

    • Finally, extract the purified polymer with chloroform.

  • Isolation: Concentrate the chloroform solution using a rotary evaporator and precipitate the polymer again in methanol. Collect the final polymer by filtration and dry it under vacuum at 40 °C overnight.

Application Note 2: Stille Polycondensation

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide, is another powerful tool for conjugated polymer synthesis.[2][7] It is particularly valued for its tolerance to a wide range of functional groups. For polymerization, a dihalo-monomer is reacted with a distannylated comonomer.

Protocol: Synthesis of a Poly(p-phenylene) Derivative via Stille Polycondensation

This protocol details the synthesis of a copolymer of 1,5-diiodo-2,4-dimethoxybenzene and 2,5-bis(tributylstannyl)thiophene.

Materials:

  • 1,5-Diiodo-2,4-dimethoxybenzene (1.0 mmol)

  • 2,5-Bis(tributylstannyl)thiophene (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or toluene (20 mL)

  • Methanol

  • Hexane

  • Chloroform

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add 1,5-diiodo-2,4-dimethoxybenzene, 2,5-bis(tributylstannyl)thiophene, Pd₂(dba)₃, P(o-tol)₃, and a magnetic stir bar to a flame-dried Schlenk flask.

  • Degassing: If not in a glovebox, seal the flask and thoroughly degas the mixture by several vacuum-argon cycles.

  • Solvent Addition: Add anhydrous and degassed DMF or toluene to the flask via syringe.

  • Polymerization: Heat the reaction mixture to 100-110 °C and stir for 24-48 hours under an argon atmosphere. The solution will likely become dark and viscous as the polymer forms.

  • End-capping: Similar to the Suzuki protocol, end-capping can be performed by adding a monofunctional stannane (e.g., tributyl(phenyl)tin) or a monofunctional iodide (e.g., iodobenzene) towards the end of the reaction.

  • Polymer Precipitation and Purification:

    • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol (200 mL).

    • Collect the crude polymer by filtration.

    • To remove the toxic organotin byproducts, it is crucial to wash the polymer extensively. A common method is to stir the polymer in a solution of potassium fluoride in methanol, which precipitates the tin as insoluble fluorides.

    • Perform Soxhlet extraction with methanol, hexane, and finally chloroform to obtain the purified polymer.

  • Isolation: Precipitate the chloroform solution in methanol, filter, and dry the polymer under vacuum.

Application Note 3: Sonogashira Polycondensation

The Sonogashira coupling provides a direct route to poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with interesting photophysical properties.[1][8] The reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide.

Protocol: Synthesis of a Poly(arylene ethynylene) via Sonogashira Polycondensation

This protocol describes the synthesis of a copolymer of 1,5-diiodo-2,4-dimethoxybenzene and 1,4-diethynylbenzene.

Materials:

  • 1,5-Diiodo-2,4-dimethoxybenzene (1.0 mmol)

  • 1,4-Diethynylbenzene (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Anhydrous toluene (15 mL)

  • Anhydrous triethylamine (TEA) or diisopropylamine (DIPA) (10 mL)

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: To a Schlenk flask, add 1,5-diiodo-2,4-dimethoxybenzene, 1,4-diethynylbenzene, Pd(PPh₃)₂Cl₂, CuI, PPh₃, and a stir bar.

  • Degassing: Evacuate the flask and backfill with argon three times.

  • Solvent Addition: Under an argon flow, add anhydrous toluene and anhydrous TEA or DIPA. The amine acts as both the base and a solvent.

  • Polymerization: Stir the reaction mixture at 60-70 °C for 24 hours under argon. A precipitate may form as the polymer grows.

  • Work-up:

    • Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solution and add methanol to precipitate the polymer.

    • Wash the collected solid with a dilute solution of hydrochloric acid in water to remove the amine salt, followed by water and methanol.

  • Purification: The polymer can be further purified by dissolving it in a suitable solvent like chloroform and re-precipitating it in methanol. Soxhlet extraction may also be employed if necessary.

  • Isolation: Collect the final polymer by filtration and dry under vacuum.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Table 2: Key Characterization Techniques and Expected Outcomes

TechniqueInformation ObtainedExpected Results for Polymers from 1,5-Diiodo-2,4-dimethoxybenzene
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).[9][10]Mn in the range of 10-100 kDa and PDI between 1.5 and 3.0 are typical for step-growth polymerizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of polymer structure, end-group analysis, and estimation of the degree of polymerization.[11]Broadened peaks in the aromatic region of the ¹H NMR spectrum are indicative of polymer formation. The disappearance of signals corresponding to the iodo-substituents confirms successful polymerization.
UV-Vis Spectroscopy Determination of the optical band gap (Eg) from the absorption onset.[5]The absorption maximum (λ_max) is expected in the visible region, with the exact position depending on the comonomer and the extent of conjugation.
Cyclic Voltammetry (CV) Estimation of HOMO and LUMO energy levels and the electrochemical band gap.[5][12]The dimethoxy groups are expected to raise the HOMO level, leading to a relatively low oxidation potential.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymer.High thermal stability is expected, with decomposition temperatures typically above 300 °C.

Troubleshooting and Scientific Insights

  • Low Molecular Weight: If GPC analysis indicates low molecular weight, consider the following:

    • Purity of Monomers: Impurities in the monomers can act as chain terminators. Recrystallization of the monomers is highly recommended.

    • Stoichiometry: Precise 1:1 stoichiometry of the two monomers is crucial for achieving high molecular weights in step-growth polymerization.

    • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete polymerization. Conversely, excessively high temperatures can cause side reactions and degradation.

    • Catalyst Activity: Ensure the palladium catalyst is active. Using freshly opened or properly stored catalysts is important.

  • Gelation: In some cases, especially at high monomer concentrations, cross-linking can occur, leading to the formation of an insoluble gel. Reducing the monomer concentration can often mitigate this issue.

  • Removal of Catalyst Residues: Residual palladium can act as a quenching site for excitons and negatively impact device performance. Thorough purification, including techniques like washing with complexing agents or passing the polymer solution through a short column of silica gel, is critical.

Conclusion

1,5-diiodo-2,4-dimethoxybenzene stands out as a highly valuable and versatile monomer for the synthesis of novel conjugated polymers. Its high reactivity, coupled with the beneficial electronic and solubility-enhancing effects of the methoxy groups, opens up new avenues for the design of materials with tailored properties for a range of applications in organic electronics. The detailed protocols provided herein offer a solid foundation for researchers to explore the full potential of this promising building block in the development of next-generation functional materials.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English25, 508-524 (1986).
  • Roncali, J. Molecular Engineering of the Band Gap of π-Conjugated Systems: Facing the Challenge of Developing Low Band Gap Polymers. Accounts of Chemical Research42, 1719-1730 (2009).
  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95, 2457-2483 (1995).
  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107, 874-922 (2007).
  • Stille Coupling - Organic Synthesis. Available at: [Link]. (Accessed: 27th February 2026)

  • Calò, V., Nacci, A., Monopoli, A. & Cotugno, P. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry70, 6040-6044 (2005).
  • Fang, Y., Wu, X., Jia, J. & Ma, J. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules16, 6634-6648 (2011).
  • Suzuki–Miyaura reactions of aryl iodides and bromides with arylboronic... - ResearchGate. Available at: [Link]. (Accessed: 27th February 2026)

  • Table 1 Optical and electrochemical properties of the polymers - ResearchGate. Available at: [Link]. (Accessed: 27th February 2026)

  • (PDF) 1,5-Dibromo-2,4-dimethoxybenzene - ResearchGate. Available at: [Link]. (Accessed: 27th February 2026)

  • Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More - ResearchGate. Available at: [Link]. (Accessed: 27th February 2026)

  • Espinet, P. & Echavarren, A. M. The Mechanisms of the Stille Reaction.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. Available at: [Link]. (Accessed: 27th February 2026)

  • Synthesis and characterisation of telechelic poly(2,6-dimethyl-1,4-phenylene ether) for copolymerisation - ResearchGate. Available at: [Link]. (Accessed: 27th February 2026)

  • Yamamoto, T., Shiraishi, K., Abla, M., Yamada, I. & Yamaguchi, I. New p-conjugated polymers constituted of dialkoxybenzodithiophene units: synthesis and electronic properties. Synthetic Metals126, 289-297 (2002).
  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - Rsc.org. Available at: [Link]. (Accessed: 27th February 2026)

  • Gallagher, W. P., Terstiege, I. & Maleczka, R. E. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. The Journal of Organic Chemistry66, 3994-4004 (2001).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]. (Accessed: 27th February 2026)

  • Jen, A. K. Y., Wu, X. & Ma, H. Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. DTIC (1996).
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available at: [Link]. (Accessed: 27th February 2026)

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]. (Accessed: 27th February 2026)

  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties - RSC Publishing. Available at: [Link]. (Accessed: 27th February 2026)

  • (IUCr) 1,5-Dibromo-2,4-dimethoxybenzene. Available at: [Link]. (Accessed: 27th February 2026)

  • AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. Available at: [Link]. (Accessed: 27th February 2026)

  • GPC-NMR Analysis for Polymer Characterisation - Intertek. Available at: [Link]. (Accessed: 27th February 2026)

  • Kang, H. et al. Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. Polymers10, 1362 (2018).
  • Fors, B. P., Davis, N. R. & Buchwald, S. L. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society131, 5766-5768 (2009).
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]. (Accessed: 27th February 2026)

  • Dunsford, J. J., Lee, A.-L. & Lewis, W. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters14, 4742-4745 (2012).
  • Kövesdi, I. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry68, 2574-2579 (2003).
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available at: [Link]. (Accessed: 27th February 2026)

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]. (Accessed: 27th February 2026)

  • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4 - Dr. Lee Group - University of Houston. Available at: [Link]. (Accessed: 27th February 2026)

  • EP1837324B1 - Process for producing aromatic iodine compound - Google Patents.
  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]. (Accessed: 27th February 2026)

  • Stille reaction – Knowledge and References - Taylor & Francis. Available at: [Link]. (Accessed: 27th February 2026)

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available at: [Link]. (Accessed: 27th February 2026)

Sources

Application

Heck coupling conditions for 1,5-diiodo-2,4-dimethoxybenzene with various alkenes

An In-Depth Guide to the Heck Coupling of 1,5-Diiodo-2,4-dimethoxybenzene with Alkenes Introduction: Harnessing the Power of a Versatile Building Block The Mizoroki-Heck reaction stands as a pillar of modern organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Heck Coupling of 1,5-Diiodo-2,4-dimethoxybenzene with Alkenes

Introduction: Harnessing the Power of a Versatile Building Block

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation offers broad functional group tolerance and is instrumental in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[3][4] This guide focuses on the Heck coupling of 1,5-diiodo-2,4-dimethoxybenzene, a highly functionalized aryl di-iodide.

The unique structure of this substrate—an electron-rich aromatic core with two reactive iodo-substituents—presents both opportunities and challenges. The high reactivity of the carbon-iodine bonds allows for milder reaction conditions compared to analogous bromides or chlorides.[1][5] Simultaneously, the presence of two leaving groups opens pathways for selective mono- or double-coupling reactions, making it a versatile scaffold for constructing complex molecular architectures. The electron-donating methoxy groups can influence the electronic properties and reactivity of the aryl halide, necessitating careful optimization of catalytic conditions to achieve desired outcomes.[6]

This document serves as a comprehensive guide for researchers, providing a deep dive into the mechanistic underpinnings of the reaction, detailed protocols for practical application, and insights into the critical parameters that govern success.

The Catalytic Heart: Understanding the Heck Reaction Mechanism

A foundational understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle, involving a sequence of distinct steps.[3][5][7]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step and results in the formation of a square planar organopalladium(II) complex.[5]

  • Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a new alkylpalladium(II) intermediate.[8]

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated, forming a palladium-hydride species and releasing the final alkene product.[1][8] This step typically proceeds to give the more thermodynamically stable trans-isomer.

  • Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the palladium-hydride complex, which is neutralized by a base present in the reaction mixture. This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Heck_Mechanism cluster_steps pd0 Pd(0)L₂ pd_intermediate1 L₂Pd(II)(Ar)(I) pd0->pd_intermediate1 + Ar-I step1 Oxidative Addition aryl_halide Ar-I (1,5-diiodo-2,4-dimethoxybenzene) oxidative_addition Oxidative Addition pd_intermediate2 L(I)Pd(II)-Alkyl pd_intermediate1->pd_intermediate2 + Alkene step2 Coordination & Migratory Insertion alkene Alkene (R-CH=CH₂) insertion Migratory Insertion pd_intermediate3 L₂Pd(II)(H)(I) pd_intermediate2->pd_intermediate3 product Substituted Alkene (Ar-CH=CH-R) pd_intermediate2->product step3 β-Hydride Elimination beta_elimination β-Hydride Elimination pd_intermediate3->pd0 + HI (neutralized by Base) step4 Catalyst Regeneration base Base regeneration Reductive Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the Heck coupling with 1,5-diiodo-2,4-dimethoxybenzene hinges on the careful selection and optimization of several key parameters. Due to the substrate's high reactivity and potential for di-substitution, a well-defined starting point is crucial.

Data Presentation: Generalized Conditions for Heck Coupling

The following table summarizes recommended starting conditions for the coupling of 1,5-diiodo-2,4-dimethoxybenzene with various alkenes. These conditions are derived from established protocols for similar electron-rich aryl iodides and serve as a robust foundation for further optimization.[1][6]

ParameterCondition for Mono-CouplingCondition for Di-CouplingRationale & Key Considerations
Aryl Iodide 1.0 equiv.1.0 equiv.The limiting reagent in mono-coupling.
Alkene 1.1 - 1.5 equiv.2.2 - 3.0 equiv.A slight excess of alkene drives mono-coupling to completion. A larger excess is required for di-substitution.
Palladium Source Pd(OAc)₂ (1-3 mol%)Pd(OAc)₂ (2-5 mol%)Palladium(II) acetate is a common, effective, and air-stable precatalyst.[2] Higher loading may be needed for the more demanding di-coupling.
Ligand PPh₃ (2-6 mol%) or NonePPh₃ (4-10 mol%)Triphenylphosphine (PPh₃) stabilizes the Pd(0) species.[9] For highly reactive aryl iodides, phosphine-free conditions can be effective, especially at higher temperatures.[10]
Base Et₃N or K₂CO₃ (2.0-3.0 equiv.)K₂CO₃ or Cs₂CO₃ (4.0-5.0 equiv.)An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HI generated.[4][11] Stronger bases and higher equivalents may be needed for the second coupling step.
Solvent DMF, NMP, or AcetonitrileDMF or NMPPolar aprotic solvents like DMF or NMP are standard choices due to their ability to dissolve the reactants and stabilize the catalytic species.[4]
Temperature 80 - 120 °C100 - 140 °CAryl iodides are highly reactive and often do not require extremely high temperatures.[12] The second coupling may require more thermal energy. Microwave irradiation can significantly shorten reaction times.[13]
Reaction Time 4 - 16 hours12 - 24 hoursMonitor progress by TLC or LC-MS to determine completion.

Detailed Experimental Protocols

Safety First: Always handle chemicals in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic.[1] Organic solvents are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental_Workflow start Start: Dry Schlenk Flask inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert reagents Add Solids: 1. Aryl Iodide 2. Pd(OAc)₂ 3. Ligand (if used) 4. Base (if solid) inert->reagents solvent Add Anhydrous Solvent reagents->solvent liquids Add Liquids: 1. Alkene 2. Base (if liquid) solvent->liquids reaction Heat to Target Temperature with Vigorous Stirring liquids->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor cool Cool to Room Temperature monitor->cool Upon Completion workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with H₂O & Brine cool->workup purify Purification: Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: A typical workflow for a Heck coupling experiment.

Protocol 1: Mono-Coupling with Ethyl Acrylate

This protocol describes a standard procedure for the selective mono-arylation of ethyl acrylate with 1,5-diiodo-2,4-dimethoxybenzene.

Materials:

  • 1,5-diiodo-2,4-dimethoxybenzene (1.0 equiv.)

  • Ethyl acrylate (1.2 equiv.)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv.)

  • Triphenylphosphine, PPh₃ (0.04 equiv.)

  • Triethylamine, Et₃N (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine for workup

  • Silica gel for chromatography

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1,5-diiodo-2,4-dimethoxybenzene (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Sequentially add ethyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS, ensuring the consumption of the starting aryl iodide.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[1]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired mono-coupled product.

Protocol 2: Di-Coupling with Styrene

This protocol aims for the di-substitution of 1,5-diiodo-2,4-dimethoxybenzene with styrene, requiring more forcing conditions.

Materials:

  • 1,5-diiodo-2,4-dimethoxybenzene (1.0 equiv.)

  • Styrene (2.5 equiv.)

  • Palladium(II) acetate, Pd(OAc)₂ (0.04 equiv.)

  • Triphenylphosphine, PPh₃ (0.08 equiv.)

  • Potassium carbonate, K₂CO₃ (4.0 equiv., finely ground)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc), Water, Brine for workup

  • Silica gel for chromatography

Procedure:

  • Setup: To a dry Schlenk flask, add 1,5-diiodo-2,4-dimethoxybenzene (1.0 equiv.), Pd(OAc)₂ (0.04 equiv.), PPh₃ (0.08 equiv.), and finely ground K₂CO₃ (4.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous NMP and styrene (2.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-coupled intermediate by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps as outlined in Protocol 1. The di-substituted product will be significantly less polar than the mono-substituted intermediate.

References

  • Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol - Benchchem.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • Heck reaction - Wikipedia.
  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradi
  • Mechanism of the palladium-catalyzed Heck reaction.
  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Organometallics - ACS Public
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE.
  • Heck Reaction - Chemistry LibreTexts.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Heck Reaction—St
  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - RSC Publishing.
  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing.
  • Heck Reaction - Alfa Chemistry.
  • Heck Reaction - Organic Chemistry Portal.
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group.
  • Application Notes and Protocols for the Heck Reaction of 1-Iodo-2,3,4-trimethoxybenzene - Benchchem.

Sources

Method

palladium-catalyzed carbon-carbon bond formation with 1,5-diiodo-2,4-dimethoxybenzene

Application Note: Palladium-Catalyzed Double Suzuki-Miyaura Cross-Coupling of 1,5-Diiodo-2,4-dimethoxybenzene Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Te...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Double Suzuki-Miyaura Cross-Coupling of 1,5-Diiodo-2,4-dimethoxybenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocol

Rationale & Substrate Design

1,5-Diiodo-2,4-dimethoxybenzene is a highly versatile, electron-rich di-halogenated building block utilized in the synthesis of complex polyaromatics, organic fluorophores, and pharmaceutical intermediates. It is typically synthesized via the highly regioselective electrophilic iodination of 1,3-dimethoxybenzene using N-iodosuccinimide (NIS) or an I₂/H₂O₂ catalytic system[1][2].

The Causality of Halogen Selection: Why utilize the diiodo derivative instead of the significantly cheaper dibromo analogue? The methoxy groups at the 2- and 4-positions strongly donate electron density into the aromatic ring via resonance (+M effect). This electron richness drastically increases the activation energy required for the palladium catalyst to insert into the carbon-halogen bond (oxidative addition). By utilizing the weaker C–I bond (bond dissociation energy ~65 kcal/mol vs. C–Br ~81 kcal/mol), we thermodynamically compensate for the electronic deactivation of the ring, ensuring rapid, complete, and regioselective oxidative addition without requiring harsh temperatures that degrade the catalyst[3].

Mechanistic Pathway & Causality of Reaction Conditions

The successful double carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling relies on a finely tuned catalytic cycle.

  • Catalyst & Ligand Choice: We employ Pd(dppf)Cl₂ . The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is critical here. Its large bite angle (99°) forces the intermediate aryl groups closer together around the palladium center. This steric crowding artificially accelerates the reductive elimination step—which is otherwise severely hindered by the bulky ortho-methoxy groups on the substrate[4].

  • Base & Solvent System: A biphasic mixture of 1,4-Dioxane and water (4:1) with K₂CO₃ is utilized. The water is strictly necessary to dissolve the inorganic base and form the reactive aryl-boronate complex[Ar'-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[4].

SuzukiMechanism Pd0 Pd(0)L_n Active Catalyst ArI 1,5-diiodo-2,4-dimethoxybenzene (Electron-Rich Substrate) Pd0->ArI Step 1: Oxidative Addition (Overcomes Sterics) PdII_Ox Ar-Pd(II)(I)L_n Oxidative Addition Complex ArI->PdII_Ox Boronic 2x Ar'-B(OH)2 + Base (Boronate Formation) PdII_Ox->Boronic Step 2: Base Activation PdII_Trans Ar-Pd(II)(Ar')L_n Transmetalation Complex Boronic->PdII_Trans Step 3: Transmetalation Product 1,5-diaryl-2,4-dimethoxybenzene (Final Double-Coupled Product) PdII_Trans->Product Step 4: Reductive Elimination (Driven by Bite Angle) Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Pd-catalyzed double Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol

Target: Synthesis of 1,5-bis(4-methylphenyl)-2,4-dimethoxybenzene. Scale: 1.0 mmol

Step 1: Reagent Loading To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add:

  • 1,5-diiodo-2,4-dimethoxybenzene (390 mg, 1.0 mmol)

  • 4-Methylphenylboronic acid (340 mg, 2.5 mmol, 2.5 equiv.)

  • K₂CO₃ (552 mg, 4.0 mmol, 4.0 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (36 mg, 0.05 mmol, 5 mol%)

Step 2: Solvent Addition & Degassing (In-Process Control 1) Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL). Self-Validation Check: Seal the flask with a rubber septum and sparge with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded; if the solution rapidly turns opaque black before heating, oxygen ingress has caused the premature precipitation of inactive "Palladium Black." A successful setup will remain a cloudy, pale orange/red suspension.

Step 3: Heating & Reaction Monitoring (In-Process Control 2) Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours. Self-Validation Check: At t = 4 hours, perform a TLC (Hexanes/EtOAc 8:2).

  • Starting material (

    
     ~0.7) should be completely consumed.
    
  • A transient mono-coupled intermediate (

    
     ~0.5) will be visible.
    
  • The final double-coupled product (

    
     ~0.3) will appear as a highly fluorescent spot under 254 nm UV light. The reaction is complete when the mono-coupled spot disappears.
    

Step 4: Quenching & Extraction Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield the pure product as a white crystalline solid.

Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the quantitative optimization of the double-coupling reaction. Note how deviations from the optimal bidentate ligand or biphasic solvent system result in stalled mono-coupled intermediates or outright failure.

EntryCatalyst (5 mol%)LigandBase (4 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O9045High mono-coupled byproduct; monodentate ligand fails to force reductive elimination.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10072Better conversion; bulky Buchwald ligand aids reductive elimination but degrades slowly.
3 Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 90 94 Optimal bite angle prevents steric clash; full double coupling achieved.
4Pd(dppf)Cl₂dppfEt₃NDMF (Dry)9025Organic base without water fails to efficiently form the reactive boronate species.

References

  • Brønsted Acidic Ionic Liquid Accelerated Halogenation of Organic Compounds with N-Halosuccinimides (NXS)
  • 'Green' Iodination of Dimethoxy- and Trimethoxy-Substituted Aromatic Compounds Using an Iodine-Hydrogen Peroxide Combination in Water Source: Thieme E-Books & E-Journals URL
  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions Source: PMC / NIH URL
  • Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application

Application Note: High-Impact Synthesis &amp; Utilization of 1,5-Diiodo-2,4-dimethoxybenzene

Executive Summary 1,5-Diiodo-2,4-dimethoxybenzene (DIDMB) represents a high-value electrophilic scaffold in medicinal chemistry.[1] Structurally derived from the electron-rich resorcinol (1,3-dimethoxybenzene) core, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Diiodo-2,4-dimethoxybenzene (DIDMB) represents a high-value electrophilic scaffold in medicinal chemistry.[1] Structurally derived from the electron-rich resorcinol (1,3-dimethoxybenzene) core, this molecule offers a unique combination of electronic activation and C2-symmetry. It serves as a critical linchpin in the synthesis of Hsp90 inhibitors , resorcinolic macrolides , and polyketide analogues .[1]

This guide provides a validated workflow for the synthesis of DIDMB and its subsequent transformation via site-selective palladium-catalyzed cross-coupling. Unlike standard aryl halides, the electron-donating methoxy groups at the 2,4-positions significantly alter the oxidative addition rates at the C-I bonds, requiring specialized ligand systems for efficient functionalization.[1]

Chemical Profile & Structural Logic[1][2]

The utility of DIDMB lies in its "push-pull" electronic environment. The methoxy groups (strong resonance donors) activate the ring, making the iodine positions highly susceptible to oxidative addition by Pd(0) species, yet the steric bulk of the ortho-methoxy groups can hinder bulky ligands.

  • IUPAC Identity: 1,5-diiodo-2,4-dimethoxybenzene (often referred to in literature as 4,6-diiodo-1,3-dimethoxybenzene based on precursor numbering).[1]

  • Key Reactivity:

    • Symmetry Breaking: The molecule is symmetric. Mono-functionalization (desymmetrization) creates a highly valuable "Janus" arene, allowing for the sequential construction of non-symmetric biaryls found in natural products.

    • Leaving Group Lability: The C-I bond is weaker than C-Br or C-Cl, allowing couplings to proceed under milder conditions (room temperature), preserving sensitive pharmacophores.

Synthesis Protocol: 1,5-Diiodo-2,4-dimethoxybenzene[1]

Objective: Efficient iodination of 1,3-dimethoxybenzene avoiding the formation of tri-iodinated byproducts.

Methodological Rationale

Direct iodination using elemental iodine (


) is sluggish. We utilize an oxidative iodination strategy using Potassium Iodate (

) in acetic acid. This generates the electrophilic iodonium species (

) in situ, ensuring rapid and regioselective iodination at the activated 4 and 6 positions (which correspond to 1 and 5 in the product).
Step-by-Step Protocol

Reagents:

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether): 10.0 g (72.4 mmol)

  • Iodine (

    
    ): 14.7 g (57.9 mmol)
    
  • Potassium Iodate (

    
    ): 6.2 g (28.9 mmol)
    
  • Acetic Acid (Glacial): 100 mL

  • Sulfuric Acid (20% aq): 10 mL

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge the flask with 1,3-dimethoxybenzene and acetic acid. Stir until fully dissolved.

  • Oxidant Addition: Add Iodine (

    
    ) followed by Potassium Iodate (
    
    
    
    ). The mixture will turn dark brown.
  • Reaction: Heat the mixture to 60°C . Maintain this temperature for 2 hours.

    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) corresponding to the di-iodo product should appear.
  • Quench: Cool the mixture to room temperature. Pour slowly into 500 mL of ice-water containing 10 g of Sodium Thiosulfate (

    
    ).
    
    • Observation: The thiosulfate reduces unreacted iodine; the dark color will fade to a pale yellow/white precipitate.

  • Isolation: Filter the white solid. Wash copiously with water (3 x 100 mL) to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Acetonitrile (1:1).

    • Yield: ~22.5 g (80%).

    • Purity: >98% (HPLC).

Application Protocol: Site-Selective Suzuki-Miyaura Coupling

Challenge: Reacting one iodine selectively to form a mono-aryl intermediate without pushing to the bis-aryl product. Solution: Statistical amplification combined with steric control. We use a deficit of boronic acid and a bulky ligand (SPhos or XPhos) that makes the second oxidative addition slower after the first aryl group is installed (due to increased steric crowding).

Reaction Scheme Data
ParameterCondition A (Non-Selective)Condition B (Selective - Recommended)
Catalyst


/ SPhos
Stoichiometry 1.0 equiv Ar-B(OH)20.7 equiv Ar-B(OH)2
Base

(aq)

(anhydrous)
Solvent DMF/WaterToluene (0.1 M)
Temp 90°C60°C
Mono:Bis Ratio 40:6092:8
Step-by-Step Protocol (Condition B)

Reagents:

  • 1,5-Diiodo-2,4-dimethoxybenzene: 1.0 equiv (390 mg, 1.0 mmol)[1]

  • Phenylboronic acid: 0.7 equiv (85 mg, 0.7 mmol) [Limiting Reagent]

  • 
    : 0.02 equiv
    
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 0.08 equiv

  • 
    : 2.0 equiv[1][2]
    
  • Toluene: 10 mL (degassed)

Procedure:

  • Inerting: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

  • Loading: Add DIDMB, Boronic acid, Base, Pd source, and Ligand under positive Argon flow.[1]

  • Solvation: Add degassed Toluene via syringe.

  • Reaction: Seal the tube and heat to 60°C for 12 hours.

    • Mechanism:[1][3] The bulky SPhos ligand facilitates oxidative addition but the lower temperature and stoichiometry prevent the second coupling. The electron-rich nature of the product (now a biaryl) also slightly deactivates the remaining C-I bond compared to the starting material.

  • Workup: Filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Flash chromatography (Gradient 0-10% EtOAc in Hexanes).

    • Note: The unreacted di-iodo starting material elutes first and can be recovered/recycled. The mono-coupled product elutes second.

Strategic Visualization: Pathway to Pharma Intermediates

The following diagram illustrates the decision logic for utilizing DIDMB in drug discovery workflows, highlighting the divergence between symmetric and non-symmetric target synthesis.

DIDMB_Workflow Resorcinol 1,3-Dimethoxybenzene (Starting Material) DIDMB 1,5-Diiodo-2,4-dimethoxybenzene (The Scaffold) Resorcinol->DIDMB Iodination (I2/KIO3) Regioselective Path_A Pathway A: Symmetric Bis-Coupling DIDMB->Path_A 2.5 equiv Ar-B(OH)2 High Temp Path_B Pathway B: Desymmetrization (Mono) DIDMB->Path_B 0.7 equiv Ar-B(OH)2 SPhos, 60°C Prod_A Symmetric Biaryls (e.g., Curcumin analogs) Path_A->Prod_A Prod_B Mono-Iodo Intermediate (Janus Scaffold) Path_B->Prod_B Final_Drug Hsp90 Inhibitors (Resorcinol Core) Prod_B->Final_Drug 2nd Coupling (Different Ar-B(OH)2)

Caption: Synthetic divergence from the 1,5-diiodo-2,4-dimethoxybenzene scaffold. Pathway B enables the construction of complex, non-symmetric pharmacophores.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Iodination Incomplete oxidation of

.
Ensure

is fresh. Increase reaction time at 60°C. Do not overheat (>80°C) to avoid sublimation of Iodine.
Bis-coupling in Mono-synthesis Temperature too high or excess boronic acid.Strictly limit Boronic acid to 0.7 equiv. Lower temp to 50°C. Switch to even bulkier ligands (e.g., BrettPhos).
Deiodination (Reduction) Pd-hydride formation (beta-elimination from solvent).Avoid alcoholic solvents (EtOH/MeOH) in the coupling step. Use Toluene or DMF.

References

  • Castanet, A.-S., et al. "Selective iodination of activated aromatic rings."[1] Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047-5048.[1] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995, pp. 2457–2483.[1] Link

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, vol. 129, no.[1] 11, 2007, pp. 3358-3366.[1] Link

  • BenchChem. "Synthetic Protocols for substituted dimethoxybenzenes." BenchChem Application Notes, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing deiodination of 1,5-diiodo-2,4-dimethoxybenzene during coupling reactions

Topic: Preventing Deiodination & Optimizing Coupling Protocols Ticket ID: #RXN-DIODO-24-DMB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic & Decision Matrix Before modifying your...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Deiodination & Optimizing Coupling Protocols Ticket ID: #RXN-DIODO-24-DMB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic & Decision Matrix

Before modifying your reaction parameters, use this diagnostic tree to confirm the root cause of the failure. Deiodination (protodehalogenation) often mimics other failures like catalyst poisoning.

Troubleshooting Start Issue: Low Yield / Side Products Analyze Analyze Crude NMR/GC-MS Start->Analyze Deiod Product: Ar-H (Deiodination) Analyze->Deiod Mass = M-126 Homo Product: Ar-Ar (Homocoupling) Analyze->Homo Dimer found StartMat Recovered Starting Material Analyze->StartMat No rxn SolventCheck Solvent: DMF/DMA/Alcohol? Deiod->SolventCheck O2Check Atmosphere: O2 present? Homo->O2Check CatCheck Catalyst: Pd(PPh3)4? StartMat->CatCheck BaseCheck Base: Strong Alkoxide? SolventCheck->BaseCheck No Soln_Solvent Action: Switch to Toluene/H2O Remove Hydride Source SolventCheck->Soln_Solvent Yes BaseCheck->CatCheck No Soln_Base Action: Switch to K3PO4 or K2CO3 (Anhydrous if possible) BaseCheck->Soln_Base Yes Soln_Degas Action: Freeze-Pump-Thaw x3 O2Check->Soln_Degas Yes Soln_Ligand Action: Switch to Pd(dppf)Cl2 or SPhos Gen 3 CatCheck->Soln_Ligand Yes

Figure 1: Diagnostic flowchart for identifying the root cause of coupling failure in electron-rich di-iodo systems.

Technical Deep Dive: The Deiodination Mechanism

To prevent deiodination, you must understand why it happens specifically to 1,5-diiodo-2,4-dimethoxybenzene .

The Substrate Challenge

This molecule is highly electron-rich due to the two methoxy groups (positions 2 and 4) which are ortho and para to the iodine atoms.

  • Effect 1 (Fast Oxidative Addition): The electron-rich ring makes the C–I bond more nucleophilic, facilitating rapid oxidative addition to Pd(0).

  • Effect 2 (The "Stall"): Once the Pd(II) species is formed, the steric crowding (iodine is large) and the electronic saturation can slow down the transmetallation step.

  • The Danger Zone: If transmetallation is slow, the reactive Pd(II)-Aryl species persists in solution. If a hydride source is present, the complex undergoes hydrodehalogenation instead of coupling.[1]

The Hydride Source

Where does the "H" come from?

  • Solvent: DMF and DMA can decompose at high temperatures (>80°C) to generate formate and dimethylamine, acting as hydride donors.

  • Base: Alkoxides (e.g., NaOEt) can undergo

    
    -hydride elimination to form aldehydes and deliver a hydride to Palladium.
    
  • Alcohols: Often used as co-solvents, they are prime hydride sources.

Troubleshooting FAQs

Q1: I am seeing significant mono-deiodinated product (Ar-I


 Ar-H). Why? 
A:  Your catalytic cycle is stalling after oxidative addition.[1] The Pd-Ar-I species is scavenging a hydride before the boronic acid can transmetallate.
  • Fix: Switch to a non-polar solvent system (Toluene/Water) to remove the hydride source.

  • Fix: Increase the concentration of the boronic acid (1.5 - 2.0 equiv) to accelerate transmetallation.

Q2: Can I selectively couple only one iodine? A: Yes. The 1,5-diiodo-2,4-dimethoxybenzene is symmetric, but once the first coupling occurs, the electronic symmetry breaks.

  • Strategy: Use a statistical deficit of the boronic acid (0.9 equiv).

  • Catalyst: Use Pd(dppf)Cl₂ . The bite angle of dppf favors the mono-coupled product and stabilizes the intermediate against deiodination better than PPh3.

Q3: My reaction turns black immediately and yields are low. A: "Palladium Black" precipitation indicates the catalyst is decomposing before the cycle completes. This is common with electron-rich aryl iodides because the oxidative addition is so fast that it depletes the active Pd(0) ligands.

  • Fix: Add free ligand (e.g., extra PPh3 or dppf) to the reaction mixture to stabilize the Pd species.

Validated Experimental Protocols

Protocol A: Selective Mono-Coupling (High Precision)

Target: Synthesizing the asymmetric intermediate.

Reagents:

  • 1,5-diiodo-2,4-dimethoxybenzene (1.0 equiv)

  • Arylboronic acid (0.95 equiv) — Limiting reagent is key

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): Combine solvent, base, and aryl halide in the flask. Sparge with Argon for 20 minutes. Oxygen promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and Boronic Acid under a positive stream of Argon.

  • Temperature Ramp: Heat to 60°C . Do not reflux initially. The lower temperature suppresses the higher-energy deiodination pathway.

  • Monitoring: Check TLC/LCMS at 2 hours. If starting material remains but mono-product is dominant, stop here to avoid bis-coupling.

  • Workup: Dilute with EtOAc, wash with brine. The unreacted di-iodo starting material is non-polar and can often be separated via column chromatography (Hexane/EtOAc gradient).

Protocol B: Exhaustive Bis-Coupling (Preventing Deiodination)

Target: Complete conversion to the terphenyl/polymer.

Reagents:

  • 1,5-diiodo-2,4-dimethoxybenzene (1.0 equiv)

  • Arylboronic acid (2.5 equiv) — Excess required

  • Catalyst: Pd(dtbpf)Cl₂ or Pd-SPhos G3 (2-3 mol%) — Bulky, electron-rich ligands prevent stalling.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1)

Step-by-Step:

  • Setup: Use a sealed vial or Schlenk tube.

  • Solvent Choice: Toluene is preferred over DMF to eliminate the hydride source.

  • Reaction: Heat to 90°C for 12-16 hours.

  • Note: If deiodination (Ar-H) is still observed, add Ag₂O (1.0 equiv) . Silver facilitates transmetallation via the "silver effect," bypassing the slow step that leads to deiodination.

Reference Data: Ligand & Base Selection

Use this table to select conditions based on your specific boronic acid partner.

Coupling PartnerRecommended CatalystBaseSolventRationale
Simple Aryl Pd(dppf)Cl₂K₂CO₃Dioxane/H₂OStandard robust system; dppf prevents deiodination.
Steric Aryl Pd-SPhos G3K₃PO₄Toluene/H₂OSPhos is bulky; accelerates coupling over side reactions.
Heterocycle Pd(PPh₃)₄Na₂CO₃DME/H₂OMilder conditions; DME is good for solubility but watch for deiodination.
Polymerization Pd(dtbpf)Cl₂Cs₂CO₃Toluene/DMFHigh activity required; dtbpf is extremely robust.

References

  • Mechanistic Insight on Deiodination

    • Title: Deciphering complexity in Pd–c
    • Source:Nature Communic
    • Relevance: Details the mechanism of proto-dehalogenation in basic DMF media and the role of hydride sources.
    • URL:[Link]

  • General Suzuki Coupling Protocols for Aryl Iodides

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • Relevance: Provides foundational stoichiometry and troubleshooting for electron-rich substr
    • URL:[Link]

  • Reactivity of 1,5-Dihaloalkanes/arenes

    • Title: A Comparative Guide to the Reactivity of 1,5-Diiodopentane and Other Dihaloalkanes.
    • Source: BenchChem.[1][2]

    • Relevance: While focused on alkyl chains, it establishes the comparative reactivity of the I-leaving group in di-substituted systems.[2]

  • Catalyst Selection for Steric/Electronic Challenges

    • Title: Efficient Suzuki cross-coupling reactions using bulky phosphines.[3]

    • Source: University of Liverpool (via ScienceDirect/Elsevier).
    • Relevance: Validates the use of bulky phosphines (like SPhos/dppf)
    • URL:[Link]

Sources

Optimization

improving the yield and selectivity of Suzuki couplings with 1,5-diiodo-2,4-dimethoxybenzene

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 1,5-diiodo-2,4-dimethoxybenzene. This resource is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 1,5-diiodo-2,4-dimethoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges of achieving high yield and, crucially, controlling selectivity when working with this electron-rich diiodinated substrate. We will explore the causality behind common issues and provide field-proven, actionable solutions.

Troubleshooting Guide: From Low Conversion to Selectivity Issues

This section addresses the most common problems encountered during the Suzuki coupling of 1,5-diiodo-2,4-dimethoxybenzene in a direct question-and-answer format.

Question 1: My reaction has stalled. I have low conversion of the 1,5-diiodo-2,4-dimethoxybenzene starting material. What's going wrong?

Low or no conversion is a frequent issue that can typically be traced to catalyst deactivation or suboptimal reaction parameters.[1]

Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & Recommended Solutions
Inactive Catalyst System The active Pd(0) species is susceptible to oxidation by trace oxygen.[2][3] Solution: Ensure your entire setup is under a strictly inert atmosphere (argon or high-purity nitrogen). Solvents, especially aqueous portions, must be rigorously degassed by sparging with an inert gas for 20-30 minutes or using freeze-pump-thaw cycles. Use fresh, high-quality palladium precursors and phosphine ligands, as the latter can be oxidized over time.[2]
Poor Ligand Choice 1,5-diiodo-2,4-dimethoxybenzene is an electron-rich aryl iodide. While the C-I bond is highly reactive, facilitating oxidative addition[4][5][6], an appropriate ligand is essential to stabilize the palladium center throughout the catalytic cycle. Solution: For this substrate, bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos are excellent starting points as they promote the formation of monoligated L1Pd(0) species that are highly active in oxidative addition.[7]
Insufficient Base Strength or Solubility The base is critical for activating the boronic acid to form a more reactive boronate species, which facilitates the transmetalation step.[7][8] If the base is too weak or insoluble in the reaction medium, this step can become rate-limiting. Solution: Switch to a stronger or more soluble base. While K₂CO₃ can work, bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly if steric hindrance becomes a factor after the first coupling.[1][3] Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature Although C-I bonds are the most reactive among halogens in oxidative addition[8][9], the overall reaction may still require thermal energy to proceed at a reasonable rate. Some studies have noted that aryl iodides can be surprisingly unreactive at lower temperatures (e.g., ~50 °C) with certain catalyst systems.[10][11][12] Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase it in 10°C increments. Monitor for potential side reactions or catalyst decomposition at higher temperatures.

Question 2: I'm trying to synthesize the mono-arylated product, but I'm getting a mixture of starting material, mono-, and di-substituted products. How can I improve selectivity for mono-arylation?

Achieving selective mono-arylation on a symmetric dihalide is a common challenge. The core issue is the relative reactivity of the starting di-iodide versus the mono-arylated intermediate product. Often, the second coupling is competitive with or even faster than the first.[10][11][13]

Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & Recommended Solutions
Stoichiometry of Boronic Acid Using an excess or even a 1:1 ratio of boronic acid will inevitably lead to the formation of the di-substituted product once the mono-arylated species is formed. Solution: This is the most critical parameter. Use a substoichiometric amount of the boronic acid. Start with 0.8-0.9 equivalents relative to the di-iodide. This ensures there is insufficient nucleophile to drive the reaction to completion, leaving the mono-arylated product as the major component.
High Reactivity of the Mono-arylated Intermediate After the first coupling, the palladium catalyst can either dissociate from the mono-arylated product or remain associated and proceed to a second, intramolecular-like oxidative addition.[13] Bulky ligands can sometimes favor this "overfunctionalization."[13] Solution: Lower the reaction temperature to slow down the rate of the second coupling. Additionally, running the reaction at a higher concentration can favor the intermolecular reaction with the starting material over the intramolecular reaction on the mono-substituted intermediate.
Catalyst Loading High catalyst loading can increase the rate of both reactions, often favoring the thermodynamically preferred di-substituted product. Solution: Reduce the palladium catalyst loading (e.g., from 2 mol% to 0.5-1 mol%). This can help slow the overall reaction rate and provide a larger window to stop the reaction after the first coupling is complete.

Question 3: I want the di-arylated product, but the reaction stops after mono-arylation or gives me a mixture. How can I drive the reaction to completion?

Failure to achieve complete di-substitution typically points to steric hindrance in the second coupling step or insufficient reactivity under the chosen conditions.

Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & Recommended Solutions
Steric Hindrance The introduction of the first aryl group ortho to the remaining iodine atom significantly increases steric bulk around the second reaction site. This can hinder the oxidative addition step. Solution: Employ a more robust catalytic system. Switch to a bulkier, more electron-rich ligand like SPhos or a sterically hindered N-heterocyclic carbene (NHC) ligand, which are known to be effective for coupling hindered substrates.[7] Increasing the reaction temperature may also be necessary to overcome the higher activation energy of the second coupling.
Insufficient Boronic Acid/Base To drive the reaction to completion, a slight excess of the boronic acid and a sufficient amount of base are required for both coupling events. Solution: Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents) and at least 3.0 equivalents of a strong base like K₃PO₄ to ensure the reaction does not stall due to reagent depletion.
Incomplete Reaction Time The second coupling step is almost always slower than the first due to increased steric hindrance and potentially altered electronics. Solution: Extend the reaction time and monitor carefully by TLC or LC-MS until the mono-arylated intermediate is fully consumed. Reactions may require 12-24 hours.

Question 4: My desired product is formed, but the yield is low due to significant side products like homocoupling of the boronic acid. What causes this and how can I prevent it?

Side reactions like homocoupling (forming a biaryl from two boronic acid molecules) and dehalogenation reduce the yield of the desired product.[14]

Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & Recommended Solutions
Presence of Oxygen Oxygen can lead to the formation of Pd(II) species, which are known to promote the homocoupling of boronic acids.[14] It also deactivates the Pd(0) catalyst required for the main cross-coupling cycle. Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is the most effective way to minimize homocoupling.[2][3]
High Temperatures While heat can be necessary to drive the reaction, excessive temperatures or prolonged reaction times can promote catalyst decomposition and side reactions, including dehalogenation.[3] Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction and stop it once the starting material is consumed to avoid product degradation.
Hydride Sources Dehalogenation occurs when a hydride replaces the halogen on the aromatic ring. This can happen if there are unintended hydride sources in the reaction mixture, sometimes from solvents (like alcohols) or certain bases.[3][14] Solution: Use high-purity, aprotic solvents like dioxane or toluene. If a co-solvent is needed, ensure it is not a facile hydride donor.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues with this specific Suzuki coupling reaction.

Suzuki_Troubleshooting cluster_low_conversion Problem: Low/No Conversion cluster_selectivity Problem: Poor Selectivity start Reaction Start: Suzuki coupling of 1,5-diiodo-2,4-dimethoxybenzene check_conversion Analyze Reaction Mixture (TLC, LC-MS) start->check_conversion low_conversion Low Conversion of Starting Material check_conversion->low_conversion No poor_selectivity Mixture of Mono/Di (When Mono is Desired) check_conversion->poor_selectivity Yes, but poor selectivity success High Yield & Desired Selectivity Achieved check_conversion->success Yes, good result cause_catalyst Cause: Inactive Catalyst? (Oxygen, Old Reagents) low_conversion->cause_catalyst cause_conditions Cause: Suboptimal Conditions? (Ligand, Base, Temp) low_conversion->cause_conditions solution_inert Solution: Improve Inert Atmosphere & Degas Rigorously cause_catalyst->solution_inert solution_reagents Solution: Use Fresh Catalyst/Ligands cause_catalyst->solution_reagents solution_optimize Solution: Screen Ligands (SPhos), Bases (K3PO4), & Temp cause_conditions->solution_optimize cause_stoich Cause: Boronic Acid Stoichiometry? poor_selectivity->cause_stoich cause_reactivity Cause: High Reactivity of Intermediate? poor_selectivity->cause_reactivity solution_stoich Solution: Use 0.8-0.9 eq. of Boronic Acid cause_stoich->solution_stoich solution_temp Solution: Lower Temp, Reduce Catalyst Loading cause_reactivity->solution_temp Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-I-Ar (Di-iodide) reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elim->product pd_complex1 L_n(Ar-I)Pd(II)-I oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)2 + Base pd_complex2 L_n(Ar)Pd(II)-Ar' transmetalation->pd_complex2 pd_complex2->reductive_elim problem_point Choice Point: 1. Product Dissociates (Mono-Product) 2. Second Oxidative Addition (Di-Product) pd_complex2->problem_point For Di-iodo Substrates

Caption: The Suzuki-Miyaura catalytic cycle and the critical selectivity choice point.

With a di-iodo substrate, the key challenge arises after the first reductive elimination. The generated Pd(0) catalyst is in close proximity to the mono-arylated product, which still contains a C-I bond. The catalyst can either dissociate into the bulk solution to react with another starting material molecule (favoring mono-arylation) or immediately engage in a second oxidative addition with the remaining C-I bond (favoring di-arylation). [13]Controlling this branching ratio is the key to selectivity.

Q2: Which palladium precursor is best: Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂?

All are viable Pd(0) or Pd(II) precursors that generate the active Pd(0) catalyst in situ.

  • Pd(PPh₃)₄: This is a Pd(0) source that can sometimes be used directly, but it is often better to use it with additional, more robust ligands. It can be sensitive to air.

  • Pd₂(dba)₃ and Pd(OAc)₂: These are more stable Pd(0) and Pd(II) sources, respectively. They are almost always used in combination with a supporting phosphine ligand (e.g., SPhos, XPhos, PPh₃). For challenging couplings, using a precursor like Pd₂(dba)₃ with a specific, high-performance ligand is standard practice. [2] Q3: Why is a water/organic solvent mixture often used?

The biphasic system (e.g., Dioxane/Water, Toluene/Water) is common. The organic solvent solubilizes the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base (like K₃PO₄ or K₂CO₃) and helps facilitate the formation of the active boronate species. [4][5]The presence of water can be crucial for the reaction to proceed efficiently. [15]

Recommended Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation

This protocol is optimized to favor the formation of the mono-substituted product by carefully controlling stoichiometry.

  • Reagent Preparation:

    • 1,5-diiodo-2,4-dimethoxybenzene (1.0 eq)

    • Arylboronic acid (0.9 eq)

    • Potassium phosphate (K₃PO₄), finely powdered (2.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (1.5 mol%)

    • SPhos (3.0 mol%)

    • 1,4-Dioxane and Water (4:1 v/v), degassed separately for 30 minutes with argon.

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add 1,5-diiodo-2,4-dimethoxybenzene, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

    • Add the degassed dioxane/water solvent mixture to the Schlenk flask via cannula.

    • Add the catalyst/ligand solution to the reaction mixture under a positive flow of argon.

  • Execution & Work-up:

    • Heat the mixture with vigorous stirring at 80-90°C.

    • Monitor the reaction closely by TLC or LC-MS. The reaction should be stopped when the starting di-iodide is consumed, but before significant di-arylated product forms.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the mono-arylated product.

Protocol 2: General Procedure for High-Yield Di-Arylation

This protocol is designed to drive the reaction to completion, yielding the di-substituted product.

  • Reagent Preparation:

    • 1,5-diiodo-2,4-dimethoxybenzene (1.0 eq)

    • Arylboronic acid (2.2 eq)

    • Potassium phosphate (K₃PO₄), finely powdered (3.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0 mol%)

    • XPhos (4.5 mol%)

    • 1,4-Dioxane and Water (4:1 v/v), degassed separately for 30 minutes with argon.

  • Reaction Setup:

    • Follow the same setup procedure as described in Protocol 1, adjusting reagent quantities accordingly.

  • Execution & Work-up:

    • Heat the mixture with vigorous stirring at 100-110°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the mono-arylated intermediate is no longer visible.

    • Follow the work-up and purification steps as described in Protocol 1 to isolate the di-arylated product.

References

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2024.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI, 2019.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, n.d.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences, 2019.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, n.d.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts, 2020.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem, n.d.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, n.d.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC, n.d.
  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Dibrominated Substr
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. n.d.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Benchchem, n.d.
  • Enhancement of the catalytic activity of Suzuki coupling reactions by reduction of modified carriers and promotion of Pd/H2-PrxOy surface electron transfer. New Journal of Chemistry (RSC Publishing), n.d.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. n.d.
  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI, 2023.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC, n.d.
  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI, 2011.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem, n.d.
  • Suzuki reaction. Wikipedia, n.d.
  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC, n.d.
  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI, 2017.
  • troubleshooting low yields in 1,2-diiodoethylene cross-coupling reactions. Benchchem, n.d.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019.
  • Table 1 Optimization of the reaction conditions for Suzuki coupling...
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • The Suzuki Reaction. Andrew G Myers Research Group, n.d.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry, 2016.
  • Suzuki Coupling Mechanism. YouTube, 2022.

Sources

Reference Data & Comparative Studies

Validation

Benchtop vs. High-Field NMR: Unambiguous ¹H and ¹³C Spectral Assignment for 1,5-Diiodo-2,4-dimethoxybenzene

Executive Summary In pharmaceutical intermediate verification, the default reliance on high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥500 MHz) often creates workflow bottlenecks. This comparison guide objecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate verification, the default reliance on high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥500 MHz) often creates workflow bottlenecks. This comparison guide objectively evaluates the performance of a modern cryogen-free 80 MHz Benchtop NMR against a traditional 500 MHz High-Field NMR for the structural assignment of 1,5-diiodo-2,4-dimethoxybenzene .

By analyzing the causality between the molecule's inherent symmetry and its spectral dispersion, we demonstrate that benchtop NMR provides equivalent structural validation power for ¹H NMR at a fraction of the operational cost, while high-field NMR retains a distinct advantage for low-sensitivity ¹³C quaternary carbon detection.

Molecular Symmetry and Spectral Causality

To optimize analytical workflows, one must first understand the magnetic environment of the target molecule. 1,5-diiodo-2,4-dimethoxybenzene possesses a highly symmetric


 (or pseudo-

on the NMR timescale) structural framework.

The Causality of Chemical Equivalence: Because the molecule is symmetrically substituted, the protons at the C-3 and C-6 positions are chemically and magnetically distinct from each other, but they lack any adjacent protons. Consequently, the homonuclear scalar coupling constant (


) is zero. The ¹H NMR spectrum collapses into three completely isolated singlets.
  • Analytical Implication: The primary advantage of a 500 MHz magnet is resolving complex, overlapping

    
    -coupled multiplets. Because this molecule produces only isolated singlets, the high Hz/ppm dispersion of a 500 MHz system is analytically redundant. An 80 MHz benchtop system is theoretically perfectly equipped to resolve these signals.
    

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the comparative data, the following step-by-step methodology functions as a self-validating system . Any deviation in sample purity or instrument calibration will immediately flag an error in the integration ratios.

Step 1: Sample Preparation
  • Action: Dissolve 50 mg of synthesized 1,5-diiodo-2,4-dimethoxybenzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because the target molecule is moderately polar and lacks exchangeable protons. TMS provides a self-validating internal standard at

    
     0.00 ppm to correct for any magnetic drift between the benchtop and high-field systems.
    
Step 2: ¹H NMR Acquisition Parameters
  • Action: Set the longitudinal relaxation delay (d1) to 10 seconds and acquire 16 scans.

  • Causality: The aromatic protons (H-3 and H-6) are completely isolated. Without neighboring protons to facilitate dipole-dipole relaxation, their

    
     relaxation times are significantly extended. A 10-second delay ensures complete relaxation between pulses.
    
  • Self-Validation Check: The protocol is internally validated by setting the -OCH₃ integral strictly to 6.00. If the subsequent integrals for H-3 and H-6 do not yield exactly 1.00 (

    
    0.05), the relaxation delay is insufficient, or the sample contains asymmetric impurities, prompting immediate re-acquisition.
    
Step 3: ¹³C NMR Acquisition Parameters
  • Action: Acquire scans with a 2-second relaxation delay and ¹H broadband decoupling (WALTZ-16). Use 256 scans for the 500 MHz system and 1024 scans for the 80 MHz system.

  • Causality: The heavy iodine atoms reduce the Nuclear Overhauser Effect (NOE) enhancement for C-1 and C-5. A higher number of scans is required on the benchtop system to achieve an adequate signal-to-noise ratio (SNR) for these quaternary, heavy-atom-substituted carbons.

Comparative Data Analysis

The synthesis and high-field ¹H NMR characterization of 1,5-diiodo-2,4-dimethoxybenzene have been robustly documented in the literature by [1]. We compare this gold-standard high-field data against benchtop performance.

Table 1: ¹H NMR Spectral Comparison
Spectral FeatureMechanistic Rationale500 MHz High-Field80 MHz BenchtopPerformance Delta
H-6 (

8.03, s, 1H)
Deshielded: Ortho to two massive, electron-withdrawing Iodine atoms.Resolved singlet,

= 0.5 Hz
Resolved singlet,

= 1.2 Hz
Equivalent; no overlap
H-3 (

6.37, s, 1H)
Shielded: Strong resonance electron donation from two ortho -OCH₃ groups.Resolved singlet,

= 0.5 Hz
Resolved singlet,

= 1.2 Hz
Equivalent; no overlap
-OCH₃ (

3.88, s, 6H)
Typical aliphatic carbon attached to an aryl oxygen.Resolved singlet,

= 0.5 Hz
Resolved singlet,

= 1.2 Hz
Equivalent; no overlap
Table 2: ¹³C NMR Spectral Assignment Comparison

The ¹³C NMR spectrum reveals the profound impact of the "Heavy Atom Effect," a phenomenon well-documented in standard spectroscopic databases such as [2].

Carbon NucleusPredicted Shift (

, ppm)
Mechanistic Rationale (Causality)500 MHz Performance80 MHz Performance
C-2, C-4 164.7Direct electronegative deshielding by oxygen.High SNRModerate SNR
C-6 141.3Ortho to two iodine atoms; slight steric deshielding.High SNRModerate SNR
C-3 102.3Strong resonance shielding (ortho to two -OCH₃).High SNRModerate SNR
C-1, C-5 75.7Heavy Atom Effect: Massive diamagnetic shielding by the dense electron core of Iodine.Low NOE, visible after 256 scansRequires >1024 scans
-OCH₃ 56.0Typical methoxy carbon shift.High SNRHigh SNR

Verdict: For ¹H NMR, the 80 MHz benchtop system is objectively superior due to its lower cost per sample and equivalent structural verification power. However, for ¹³C NMR, the 500 MHz high-field system remains superior. The lack of NOE enhancement on the C-1 and C-5 quaternary carbons makes them difficult to detect on a low-field permanent magnet without impractically long acquisition times.

Automated Structure Verification (ASV) Workflow

The following diagram illustrates the decision matrix for routing samples through Automated Structure Verification (ASV) based on our comparative findings.

ASV_Workflow cluster_benchtop Benchtop NMR (80 MHz) cluster_highfield High-Field NMR (500 MHz) Start Synthesize 1,5-diiodo- 2,4-dimethoxybenzene SamplePrep Sample Prep (50 mg in 0.6 mL CDCl3) Start->SamplePrep Split Select NMR Platform SamplePrep->Split Acq1H_B Acquire 1D ¹H NMR (16 scans, 10s delay) Split->Acq1H_B Acq1H_H Acquire 1D ¹H NMR (16 scans, 10s delay) Split->Acq1H_H Acq13C_B Acquire 1D ¹³C NMR (1024 scans, 2s delay) Acq1H_B->Acq13C_B Process Fourier Transform & Phase/Baseline Correction Acq13C_B->Process Acq13C_H Acquire 1D ¹³C NMR (256 scans, 2s delay) Acq1H_H->Acq13C_H Acq13C_H->Process ASV Automated Structure Verification (ASV) Process->ASV Match Structure Confirmed (Match > 95%) ASV->Match

Figure 1: ASV workflow comparing 80 MHz benchtop and 500 MHz high-field NMR platforms.

Conclusion

When assigning the ¹H and ¹³C NMR spectra for 1,5-diiodo-2,4-dimethoxybenzene, instrument selection should be driven by molecular symmetry and relaxation physics rather than default reliance on high-field systems.

Because the ¹H NMR spectrum consists entirely of isolated singlets, an 80 MHz Benchtop NMR provides identical quantitative and qualitative ¹H data to a 500 MHz system, making it the optimal choice for routine QA/QC. Conversely, if complete ¹³C assignment is required—specifically the detection of the heavily shielded, NOE-deficient C-I quaternary carbons—the 500 MHz High-Field NMR remains the mandatory analytical tool.

References

  • Reich, H. J. (n.d.). Carbon-13 NMR Spectroscopy. Organic Chemistry Data.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14112609, 1,5-Diiodo-2,4-dimethoxybenzene. PubChem.[Link]

Comparative

comparing the reactivity of 1,5-diiodo-2,4-dimethoxybenzene with its dibromo analogue

Comparative Reactivity Guide: 1,5-Diiodo-2,4-dimethoxybenzene vs. 1,5-Dibromo-2,4-dimethoxybenzene As a Senior Application Scientist, selecting the appropriate halogenated building block is rarely a matter of convenience...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1,5-Diiodo-2,4-dimethoxybenzene vs. 1,5-Dibromo-2,4-dimethoxybenzene

As a Senior Application Scientist, selecting the appropriate halogenated building block is rarely a matter of convenience; it is a strategic decision dictated by thermodynamics, kinetics, and the electronic nature of the target molecule. 1,5-Dihalo-2,4-dimethoxybenzenes are highly versatile scaffolds used in the synthesis of complex natural products (such as the anticancer agent Psoralidin)[1], OLED materials, and advanced pharmaceuticals.

However, the presence of two strongly electron-donating methoxy groups at the 2- and 4-positions fundamentally alters the reactivity of the aromatic ring. By donating electron density via resonance (+M effect), these methoxy groups render the aryl core highly electron-rich. This electronic enrichment raises the energy of the carbon-halogen (C–X)


 antibonding orbital, creating a significant kinetic barrier for the oxidative addition of electron-rich Palladium(0) catalysts. Consequently, the choice between the 1,5-diiodo and 1,5-dibromo analogues dictates the entire trajectory of your synthetic workflow.

Thermodynamic and Kinetic Fundamentals

The reactivity delta between 1,5-diiodo-2,4-dimethoxybenzene and its dibromo analogue is rooted in two physicochemical properties: bond dissociation energy (BDE) and halogen polarizability.

  • Bond Dissociation Energy (BDE): The aryl C–I bond is significantly weaker (~222 kJ/mol) compared to the aryl C–Br bond (~280 kJ/mol)[2]. In Palladium-catalyzed cross-coupling reactions involving electron-rich arenes, the oxidative addition of the Ar–X bond to Pd(0) is almost always the rate-determining step. The lower BDE of the C–I bond dramatically accelerates this step, often shifting the kinetic dependence away from the aryl halide concentration entirely at high concentrations[3].

  • Halogen Polarizability: In lithium-halogen or magnesium-halogen exchange reactions, the transition state relies on the nucleophilic attack of the alkyl-metal species on the halogen atom. Iodine's larger atomic radius and highly diffuse electron cloud make it vastly more polarizable than bromine. This facilitates near-instantaneous metal-halogen exchange at cryogenic temperatures (–78 °C), whereas bromine often requires elevated temperatures or more aggressive reagents to achieve full conversion[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Rate-Determining Step Pd0->OxAdd Ar-X PdII Trans-Pd(II)(Ar)(X)L_2 OxAdd->PdII Fast for X=I Slow for X=Br TransMet Transmetalation (e.g., Ar'-B(OH)2) PdII->TransMet PdII_2 Trans-Pd(II)(Ar)(Ar')L_2 TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product (Ar-Ar') RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting the halogen-dependent oxidative addition step.

Quantitative Performance Comparison

To objectively evaluate which analogue suits your specific synthetic step, refer to the consolidated parameters in the table below. The data illustrates how the thermodynamic stability of the C–Br bond necessitates compensatory harsh conditions (heat, specialized ligands), while the C–I bond allows for mild, energy-efficient transformations.

Parameter1,5-Diiodo-2,4-dimethoxybenzene1,5-Dibromo-2,4-dimethoxybenzene
Aryl C–X Bond Dissociation Energy ~222 kJ/mol[2]~280 kJ/mol[2]
Oxidative Addition Rate (Pd(0)) Very Fast (often zero-order in Ar-I)[3]Slow (requires highly active Pd(0)L

)[3]
Typical Suzuki Coupling Temp 25 °C – 60 °C85 °C – 100 °C[4]
Optimal Phosphine Ligands PPh

, dppf
P(t-Bu)

, PCy

, Buchwald ligands[4]
Metal-Halogen Exchange Conditions n-BuLi, THF, –78 °C (Rapid, <15 min)i-PrMgCl, THF, –10 °C (Slower, 45 min)[1]
Selectivity (Mono- vs Di-coupling) Prone to over-coupling; needs strict stoichiometryExcellent for stepwise mono-coupling

Self-Validating Experimental Protocols

The following methodologies detail the causal relationship between the substrate's electronics and the required experimental conditions.

Protocol A: Suzuki-Miyaura Cross-Coupling (Mono-arylation)
  • Using 1,5-Diiodo-2,4-dimethoxybenzene:

    • Procedure: Combine 1.0 equiv of the diiodo arene, 1.0 equiv of arylboronic acid, 5 mol% Pd(PPh

      
      )
      
      
      
      , and 2.0 equiv of K
      
      
      CO
      
      
      in a degassed THF/H
      
      
      O (4:1) mixture. Heat to 50 °C for 2–4 hours.
    • Causality: The exceptionally weak C–I bond readily undergoes oxidative addition even with the standard, less nucleophilic Pd(PPh

      
      )
      
      
      
      catalyst. Because the first coupling activates the ring further, strict 1.0 equivalent stoichiometry and mild heating are critical to prevent unwanted di-arylation.
  • Using 1,5-Dibromo-2,4-dimethoxybenzene:

    • Procedure: Combine 1.0 equiv of the dibromo arene, 1.0 equiv of arylboronic acid, 2 mol% PdCl

      
      (PhCN)
      
      
      
      , 4 mol% P(t-Bu)
      
      
      , and 2.0 equiv of K
      
      
      PO
      
      
      in Toluene/H
      
      
      O. Heat to 85 °C for 12–24 hours[4].
    • Causality: The stronger C–Br bond combined with the electron-rich dimethoxy core creates a high activation barrier. This necessitates a highly electron-donating, sterically demanding ligand like P(t-Bu)

      
       to force the oxidative addition and subsequently accelerate the reductive elimination step.
      
Protocol B: Metal-Halogen Exchange & Electrophilic Trapping
  • Using 1,5-Diiodo-2,4-dimethoxybenzene:

    • Procedure: Dissolve the substrate in anhydrous THF and cool to –78 °C. Add 1.05 equiv of n-BuLi dropwise. Stir for 15 minutes before adding the electrophile.

    • Causality: The high polarizability of iodine allows for near-instantaneous lithium-halogen exchange at cryogenic temperatures. This speed outcompetes potential side reactions, such as ortho-lithiation at the C3 position (between the two methoxy groups).

  • Using 1,5-Dibromo-2,4-dimethoxybenzene:

    • Procedure: Dissolve the substrate in anhydrous THF and cool to –10 °C. Add 1.1 equiv of i-PrMgCl dropwise. Stir for 45 minutes before quenching with the electrophile[1].

    • Causality: Bromine is significantly less polarizable. Attempting exchange with n-BuLi at –78 °C can be sluggish and lead to incomplete conversion or mixed products. Utilizing i-PrMgCl at a slightly elevated temperature (–10 °C) ensures complete, controlled mono-magnesiation without triggering double exchange[1].

DecisionTree Start Target: Functionalize 2,4-dimethoxybenzene core Goal What is the primary synthetic requirement? Start->Goal Cond1 Mild Conditions / Low Temp Rapid Li-Halogen Exchange Goal->Cond1 Cond2 Stepwise Mono-Coupling Higher Stability / Lower Cost Goal->Cond2 SelectI Select: 1,5-Diiodo-2,4-dimethoxybenzene Cond1->SelectI SelectBr Select: 1,5-Dibromo-2,4-dimethoxybenzene Cond2->SelectBr Req1 Use standard Pd(PPh3)4 Avoid over-coupling by stoichiometry SelectI->Req1 Req2 Use bulky, electron-rich ligands (e.g., P(t-Bu)3, PCy3) + Heat SelectBr->Req2

Decision matrix for selecting the optimal 1,5-dihalo-2,4-dimethoxybenzene building block.

References

  • Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group, UC Berkeley.
  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports (PMC).
  • Total Synthesis of Psoralidin, an Anticancer Natural Product. The Journal of Organic Chemistry (PMC).
  • Supporting Information - The Royal Society of Chemistry. RSC Publishing.

Sources

Validation

Computational Studies on the Electronic Structure of 1,5-Diiodo-2,4-dimethoxybenzene: A Methodological Comparison Guide

Target Audience: Computational Chemists, Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & The Computational Challenge 1,5-Diiodo-2,4-dimethoxybenzene (SMILES:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & The Computational Challenge

1,5-Diiodo-2,4-dimethoxybenzene (SMILES: COC1=CC(=C(C=C1I)I)OC) is a highly functionalized aromatic system featuring both electron-donating methoxy groups and highly polarizable, heavy halogen (iodine) substituents[1]. In drug development and supramolecular chemistry, this molecule serves as a prime candidate for studying halogen bonding (XB) —a highly directional, non-covalent interaction driven by the


-hole (a region of positive electrostatic potential) on the iodine atoms.

Modeling the electronic structure of this molecule presents a distinct computational challenge. Iodine (Z=53) possesses a large, diffuse electron cloud and inner-shell electrons that experience significant scalar relativistic effects. Consequently, selecting the correct Density Functional Theory (DFT) functional and basis set is not just a matter of preference, but a strict requirement for physical accuracy. This guide objectively compares the performance of industry-standard computational "products" (functionals and basis sets) to establish a robust, self-validating protocol for modeling this complex system.

Product Comparison 1: DFT Functionals for Halogen Bonding

Standard hybrid functionals (e.g., B3LYP) frequently fail to accurately describe the medium-to-long-range dispersion interactions critical for halogen bonding unless empirical dispersion corrections are applied. The choice of functional directly dictates the accuracy of the calculated


-hole magnitude and the resulting intermolecular interaction energies.
  • M06-2X: A highly parameterized Minnesota meta-GGA functional featuring 54% exact exchange. Causality: The high exact exchange mitigates self-interaction errors, while its parameterization inherently captures medium-range correlation energy. This makes it exceptional for predicting

    
    -hole potentials and non-covalent interaction geometries without requiring separate empirical dispersion corrections[2][3].
    
  • 
    B97X-D:  A range-separated hybrid functional that includes explicit empirical dispersion (Grimme's D2/D3). Causality: The range separation ensures that long-range charge transfer effects—often present in strong halogen bonds—are treated with 100% exact exchange, preventing the artificial over-delocalization of electrons[2][3].
    
  • B3LYP (with and without D3): The traditional workhorse. Causality: With only 20% exact exchange and no inherent dispersion, raw B3LYP systematically underbinds halogen-bonded complexes. It must be paired with Grimme's D3 correction (B3LYP-D3) to yield physically meaningful interaction energies[2].

Table 1: Comparative Performance of DFT Functionals

(Benchmark trends for iodoarene systems compared against CCSD(T) gold standards)

FunctionalExact ExchangeDispersion TreatmentPredicted

-hole Potential (

)
XB Interaction Energy Error vs. CCSD(T)
M06-2X 54%Implicit (Medium-range)Highly Accurate< 0.5 kcal/mol

B97X-D
Range-separatedExplicit (Empirical)Highly Accurate< 0.5 kcal/mol
B3LYP 20%NoneUnderestimated> 3.0 kcal/mol (Underbinds)
B3LYP-D3 20%Explicit (Grimme D3)Moderate~ 1.0 kcal/mol

Product Comparison 2: Basis Sets and Effective Core Potentials (ECPs)

Modeling all 53 electrons of iodine explicitly is computationally prohibitive and requires complex relativistic Hamiltonians (e.g., Douglas-Kroll-Hess). To bypass this, Effective Core Potentials (ECPs) are deployed to replace the core electrons with a pseudopotential, implicitly accounting for scalar relativistic effects while explicitly treating only the valence electrons[4][5].

  • LANL2DZ: A widely used double-

    
     ECP. Drawback: It lacks polarization functions. Without higher-angular-momentum functions (like d or f orbitals), the valence electron density remains overly spherical, failing to resolve the anisotropic charge distribution required to form a distinct 
    
    
    
    -hole[6].
  • def2-TZVP: A modern Karlsruhe triple-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     basis set with polarization. Causality: It uses a small-core ECP for iodine, providing the diffuse and polarization flexibility necessary to accurately model the polarizability of the C-I bond and the response of the electron cloud to external electric fields or Lewis bases.
    
  • All-Electron Relativistic (e.g., jorge-TZP-DKH): The gold standard, explicitly treating all electrons. Drawback: The computational cost scales exponentially, making it impractical for routine screening of large 1,5-diiodo-2,4-dimethoxybenzene derivatives[4].

Table 2: Basis Set Comparison for Iodine
Basis SetTypePolarization FunctionsRelativistic TreatmentRelative CPU TimeSuitability for

-hole
LANL2DZ Double-

ECP
NoScalar (Large Core)1.0xPoor
def2-SVP Double-

ECP
YesScalar (Small Core)1.8xModerate
def2-TZVP Triple-

ECP
YesScalar (Small Core)4.5xExcellent
jorge-TZP-DKH All-ElectronYesExplicit (DKH Hamiltonian)>20.0xGold Standard

Experimental & Computational Protocol

To ensure a self-validating computational system, the following step-by-step methodology must be employed when investigating the electronic structure of 1,5-diiodo-2,4-dimethoxybenzene.

Step 1: Initial Geometry Construction Construct the 3D model of 1,5-diiodo-2,4-dimethoxybenzene. Ensure the methoxy groups are initially oriented to minimize steric clash with the adjacent bulky iodine atoms (e.g., anti-periplanar conformation where possible).

Step 2: Geometry Optimization Run the optimization using the M06-2X functional. Assign the def2-TZVP basis set to the iodine atoms (to invoke the ECP) and the 6-311+G(d,p) basis set to C, H, and O atoms. Causality: The diffuse functions ('+') on oxygen are necessary to accurately model the spatial extent of the electron-rich lone pairs, while the ECP on iodine handles the relativistic core contraction[5].

Step 3: Frequency Calculation (Self-Validation) Perform a vibrational frequency calculation at the exact same level of theory used for optimization. Validation Check: The presence of zero imaginary frequencies confirms the structure is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Step 4: Electrostatic Potential (ESP) Mapping Generate the electron density and map the electrostatic potential onto the 0.001 a.u. isodensity surface. Locate the


 (maximum positive potential) on the distal end of the iodine atoms along the C-I axis to quantify the 

-hole strength.

Step 5: Symmetry-Adapted Perturbation Theory (SAPT) Analysis When modeling the interaction of 1,5-diiodo-2,4-dimethoxybenzene with a Lewis base (e.g., an amine or carbonyl), use SAPT to decompose the interaction energy. Causality: SAPT breaks down the binding energy into electrostatic, exchange, induction, and dispersion components, allowing you to definitively verify the physical nature of the halogen bond rather than relying on a single lumped energy value[4].

Workflow Visualization

Computational workflow for modeling the electronic structure of 1,5-diiodo-2,4-dimethoxybenzene.

Conclusion

For the computational study of 1,5-diiodo-2,4-dimethoxybenzene, legacy combinations like B3LYP/LANL2DZ are insufficient due to missing dispersion corrections and inadequate polarization. The optimal balance of computational cost and scientific accuracy is achieved using the M06-2X or


B97X-D  functionals paired with the def2-TZVP  basis set for iodine. This specific methodological combination correctly captures the relativistic effects, the anisotropic electron density of the 

-hole, and the critical dispersion forces required for downstream drug development and supramolecular applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14112609, 1,5-Diiodo-2,4-dimethoxybenzene." PubChem. URL:[Link]

  • Dang, Q. M., et al. "Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis." The Journal of Physical Chemistry A, 2021. URL:[Link]

  • Masi, M., et al. "Halogen Bonds under Electric Field with Quantum Accuracy and Relativistic Basis Sets." ACS Omega, 2026. URL:[Link]

  • Kozuch, S., et al. "Halogen Bonds: Benchmarks and Theoretical Analysis." Journal of Chemical Theory and Computation, 2013. URL:[Link]

  • Neese, F., et al. "ORCA 6.1.1 Manual: Basis Sets." Max Planck Institute for Kohlenforschung. URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1,5-Diiodo-2,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1,5-Diiodo-2,4-dimethoxybenzene 1,5-Diiodo-2,4-dimethoxybenzene is a key aromatic building block in organic synthesis, par...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,5-Diiodo-2,4-dimethoxybenzene

1,5-Diiodo-2,4-dimethoxybenzene is a key aromatic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. Its symmetrically substituted di-iodo functionalities provide two reactive sites for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile precursor for more complex molecular architectures. The electron-donating methoxy groups activate the benzene ring, influencing the regioselectivity of subsequent reactions. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

Overview of Synthetic Strategies from 1,3-Dimethoxybenzene

The principal and most direct precursor for the synthesis of 1,5-diiodo-2,4-dimethoxybenzene is the readily available starting material, 1,3-dimethoxybenzene. The synthetic challenge lies in achieving efficient and selective di-iodination at the C4 and C6 positions (to yield the 1,5-diiodo-2,4-dimethoxy isomer), as the activated ring system can also be prone to mono-iodination or the formation of other isomers. This guide will explore and compare three prominent iodination methodologies.

cluster_methods Iodination Methods 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 1,5-Diiodo-2,4-dimethoxybenzene 1,5-Diiodo-2,4-dimethoxybenzene 1,3-Dimethoxybenzene->1,5-Diiodo-2,4-dimethoxybenzene Iodination NIS N-Iodosuccinimide (NIS) I2_H2O2 Iodine and Hydrogen Peroxide ICl Iodine Monochloride cluster_workflow NIS Di-iodination Workflow A 1,3-Dimethoxybenzene + Acetonitrile B Add NIS (excess) A->B C Stir at Room Temperature B->C D Reaction Quench (aq. Na2S2O3) C->D E Extraction (Ethyl Acetate) D->E F Purification (Column Chromatography/Recrystallization) E->F G 1,5-Diiodo-2,4-dimethoxybenzene F->G

Caption: Experimental workflow for di-iodination using NIS.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 1,3-dimethoxybenzene (1.0 eq.) in anhydrous acetonitrile, add N-iodosuccinimide (2.2-2.5 eq.) in one portion under a nitrogen atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS and iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from hot ethanol to yield pure 1,5-diiodo-2,4-dimethoxybenzene. [1]

Method 2: "Green" Di-iodination with Iodine and Hydrogen Peroxide

This method presents a more environmentally benign approach to iodination, utilizing elemental iodine in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an aqueous or solvent-free system. [2][3]The in-situ generation of the electrophilic iodine species avoids the use of pre-functionalized and potentially more hazardous iodinating agents.

Reaction Mechanism and Rationale

Hydrogen peroxide acts as an oxidant to convert molecular iodine (I₂) into a more potent electrophilic species, often proposed to be the iodonium ion (I⁺) or a related activated complex. This highly reactive species then undergoes electrophilic aromatic substitution with 1,3-dimethoxybenzene. To achieve di-iodination, a stoichiometric excess of both iodine and hydrogen peroxide is necessary. The reaction can often be performed in water, reducing the reliance on organic solvents. [4]

cluster_workflow Iodine/H2O2 Di-iodination Workflow A 1,3-Dimethoxybenzene + Iodine + Water/Solvent B Add H2O2 (30% aq.) A->B C Heat Reaction Mixture B->C D Reaction Quench (aq. Na2S2O3) C->D E Extraction D->E F Purification E->F G 1,5-Diiodo-2,4-dimethoxybenzene F->G

Caption: Experimental workflow for di-iodination using Iodine and H₂O₂.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend 1,3-dimethoxybenzene (1.0 eq.) and iodine (2.2 eq.) in water or a suitable solvent.

  • Reagent Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (4.0 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C for several hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the crude product by column chromatography and/or recrystallization.

Method 3: Di-iodination with Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a potent electrophilic iodinating agent that can be used for the di-iodination of activated aromatic systems. [5]Due to its high reactivity, careful control of the reaction conditions is necessary to avoid over-iodination or the formation of byproducts.

Reaction Mechanism and Rationale

Iodine monochloride is a polar interhalogen compound, with the iodine atom being the electrophilic center. It reacts readily with electron-rich aromatic compounds. The reaction is typically carried out in a solvent such as acetic acid, which helps to solubilize the reactants and moderate the reactivity. Similar to the other methods, an excess of ICl is required to achieve di-iodination.

cluster_workflow ICl Di-iodination Workflow A 1,3-Dimethoxybenzene + Acetic Acid B Add ICl (excess) A->B C Heat Reaction Mixture B->C D Precipitation/Work-up C->D E Purification D->E F 1,5-Diiodo-2,4-dimethoxybenzene E->F

Caption: Experimental workflow for di-iodination using ICl.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve 1,3-dimethoxybenzene (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of iodine monochloride (2.2 eq.) in acetic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture on a steam bath for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice-water bath to induce precipitation of the product. Collect the solid by filtration and wash with cold acetic acid. The crude product can be further treated with a reducing agent like sodium bisulfite to remove any residual iodine.

  • Purification: Recrystallize the crude product from a suitable solvent such as acetonitrile or ethanol to obtain pure 1,5-diiodo-2,4-dimethoxybenzene.

Comparative Analysis of Synthetic Routes

FeatureMethod 1: N-Iodosuccinimide (NIS)Method 2: Iodine/Hydrogen PeroxideMethod 3: Iodine Monochloride (ICl)
Reagent Handling Solid, easy to handle, but requires stoichiometric amounts.Iodine is a solid, H₂O₂ is an aqueous solution. Relatively safe.Corrosive and moisture-sensitive liquid/solid. Requires careful handling.
Reaction Conditions Mild (room temperature).Moderate heating (50-70 °C).Moderate heating.
Selectivity Generally high regioselectivity.Can be less selective, potential for over-iodination if not controlled.Highly reactive, may lead to byproducts if not carefully controlled.
"Green" Chemistry Generates succinimide as a byproduct.Considered a "greener" alternative, with water as a potential solvent and water as the main byproduct.Generates HCl as a byproduct.
Work-up & Purification Straightforward aqueous work-up. Purification by chromatography and/or recrystallization.Requires quenching with a reducing agent. Purification is standard.Can involve precipitation and requires careful handling of acidic solutions.
Cost-Effectiveness NIS is more expensive than elemental iodine.Iodine and H₂O₂ are relatively inexpensive bulk chemicals.ICl is moderately priced.

Conclusion and Recommendations

The choice of synthetic route for 1,5-diiodo-2,4-dimethoxybenzene will depend on the specific requirements of the researcher, including scale, purity requirements, cost considerations, and available equipment.

  • For small-scale synthesis with a focus on high purity and mild conditions, the N-Iodosuccinimide (NIS) method is recommended. Its ease of handling and generally clean reaction profile make it a reliable choice for laboratory settings.

  • For larger-scale production where cost and environmental impact are significant factors, the Iodine/Hydrogen Peroxide method offers a compelling "green" and economical alternative. While it may require more optimization to maximize selectivity, the use of inexpensive and safer reagents is a major advantage.

  • The Iodine Monochloride method is a powerful option for rapid iodination, but its high reactivity and the hazardous nature of the reagent necessitate more stringent safety precautions and careful control over the reaction conditions.

In all cases, careful monitoring of the reaction progress and a robust purification strategy, likely involving a combination of column chromatography and recrystallization, are crucial for obtaining high-purity 1,5-diiodo-2,4-dimethoxybenzene.

References

  • EP1837324B1 - Process for producing aromatic iodine compound - Google P
  • Iodination of di-and trimethoxy substituted benzene derivatives using... - ResearchGate. (URL: [Link])

  • Supporting Information - Beilstein Journals. (URL not available)
  • Supporting Inform
  • Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde - [www.rhodium.ws]. (URL: [Link])

  • Iodosobenzene. - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - Rsc.org. (URL: [Link])

  • 1,5-Dibromo-2,4-dimethoxybenzene - PMC. (URL: [Link])

  • Technical Support Center: Purification of 1,4-Dibromo-2,5-diethynylbenzene - Benchchem. (URL not available)
  • Iodination of Organic Compounds Using the Reagent System I - Semantic Scholar. (URL: [Link])

  • (Diacetoxyiodo)benzene - Organic Syntheses Procedure. (URL: [Link])

  • Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC. (URL: [Link])

  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. (URL: [Link])

  • Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3): Discussion series on bromination/iodination reactions 14 - Chemia. (URL not available)
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - MDPI. (URL: [Link])

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Iodination of aromatic and heteroaromatic compounds in the presence of iodine and hydrogen peroxide in water: A balance - Semantic Scholar. (URL: [Link])

  • Iodination via NIS -- various conditions , Hive Chemistry Discourse. (URL not available)
  • Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. (URL not available)

Sources

Safety & Regulatory Compliance

Safety

1,5-Diiodo-2,4-dimethoxybenzene proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1,5-Diiodo-2,4-dimethoxybenzene Executive Summary In drug development and synthetic chemistry, 1,5-Diiodo-2,4-dimethoxybenzene is heavily utilized as a di-iodinated...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1,5-Diiodo-2,4-dimethoxybenzene

Executive Summary

In drug development and synthetic chemistry, 1,5-Diiodo-2,4-dimethoxybenzene is heavily utilized as a di-iodinated aromatic intermediate. Because it contains two massive iodine atoms per molecule, its end-of-life management is strictly governed by environmental regulations regarding halogenated organics[1]. Mishandling this compound not only poses severe environmental and safety risks but can also exponentially increase institutional disposal costs. This guide provides the definitive, causality-driven protocols for the safe operational handling and disposal of 1,5-Diiodo-2,4-dimethoxybenzene.

Section 1: Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative parameters of the waste material.

PropertyValueReference
Chemical Name 1,5-Diiodo-2,4-dimethoxybenzene[2]
CAS Registry Number 51560-17-9[2]
Molecular Formula C8H8I2O2[2]
Molecular Weight 389.96 g/mol [2]
Waste Classification Halogenated Organic Waste[1]
Primary Hazards Skin/Eye Irritant, Environmental Toxicity[2]

Section 2: The Causality of Halogenated Waste Management

To build a culture of safety, researchers must understand why specific protocols are enforced. The disposal of 1,5-Diiodo-2,4-dimethoxybenzene relies on three foundational principles:

1. Segregation Economics and Chemical Compatibility Standard operating procedures mandate the strict segregation of halogenated waste from non-halogenated solvent streams[3]. The causality here is twofold. First, halogenated waste requires highly specialized, energy-intensive incineration, making its disposal approximately twice as expensive as non-halogenated waste[3]. Introducing even a small amount of 1,5-Diiodo-2,4-dimethoxybenzene into a non-halogenated carboy reclassifies the entire volume as halogenated. Second, mixing halogenated compounds with incompatible waste streams (like strong oxidizers or alkali metals) can trigger exothermic reactions or the release of toxic iodine gas[3].

2. Thermal Destruction Mechanics The disposal of 1,5-Diiodo-2,4-dimethoxybenzene cannot be achieved through standard liquid injection incinerators or municipal waste facilities. It requires specialized Rotary Kiln Incineration[4]. To ensure the complete cleavage of the highly stable carbon-iodine (C-I) bonds and prevent the formation of toxic polycyclic aromatic byproducts, the secondary combustion chamber must operate at extreme temperatures, typically between 1,100°C and 1,200°C[5].

3. Emission Control via Caustic Scrubbing The combustion of iodinated aromatics inherently produces hydrogen iodide (HI) gas and elemental iodine (I2). HI is highly acidic and corrosive to incinerator refractory linings and the environment[6]. Therefore, the incineration facility must be equipped with a caustic scrubbing system to neutralize the acidic flue gases before environmental release, forming benign halide salts[4].

Section 3: Step-by-Step Operational & Disposal Workflows

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm it was executed correctly before moving to the next step.

Phase 1: Point-of-Generation Segregation
  • Verify Waste Stream: Before disposal, confirm that the waste container is explicitly designated for "Halogenated Organic Waste." Do not use containers designated for aqueous waste, heavy metals, or non-halogenated solvents[3].

  • Compatibility & pH Check (Validation Step): Ensure the waste mixture does not contain strong acids, bases, or reactive metals. Check the pH of the waste using universal indicator strips prior to addition; a reading outside the 5.5–9.5 range indicates incompatible cross-contamination, requiring immediate halting of the transfer[3].

Phase 2: Containment and Labeling
  • Select Container: Transfer the chemical into a High-Density Polyethylene (HDPE) safety disposal can or a compatible glass carboy. Avoid metal containers, as trace degradation of the iodinated compound can cause localized corrosion[3].

  • Transfer Protocol: Perform all transfers inside a certified chemical fume hood to prevent inhalation of any vaporized solvent vehicles. Use a secondary containment tray to catch accidental drips.

  • Labeling (Validation Step): Affix a hazardous waste tag immediately. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list "1,5-Diiodo-2,4-dimethoxybenzene" with its estimated concentration. An unlabelled container is an invalid container and must be reported to EHS immediately[3].

Phase 3: Storage and EHS Transfer
  • Seal and Store: Keep the container lid tightly closed at all times except when actively adding waste to prevent volatilization[3]. Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

  • EHS Pickup: Once the container reaches 80% capacity, initiate a waste pickup request with your institution's Environmental Health and Safety (EHS) department for final transport to a rotary kiln incineration facility.

Section 4: Emergency Spill Response Protocol

In the event of an accidental release of 1,5-Diiodo-2,4-dimethoxybenzene (either as a solid powder or dissolved in a solvent vehicle), execute the following immediate actions:

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside to maintain negative pressure.

  • Absorption: Cover the spill with a compatible inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust, which can react with halogenated organics.

  • Collection & Validation: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Validation: Inspect the spill area with a UV lamp (if a fluorescent solvent was used) or visually confirm no residue remains before lifting the isolation order. Label the container as "Halogenated Spill Debris."

Section 5: Waste Segregation & Disposal Logic Flow

G Start Waste Generation: 1,5-Diiodo-2,4-dimethoxybenzene Check Halogen Content Check (Contains Iodine?) Start->Check NonHalo Non-Halogenated Waste Stream Check->NonHalo No Halo Halogenated Waste Stream (Strict Segregation) Check->Halo Yes (Iodine) Container HDPE Safety Can (Vented, Labeled) Halo->Container Incineration Rotary Kiln Incineration (>1100°C) Container->Incineration EHS Transport Scrubber Caustic Scrubbing (Neutralize HI/I2) Incineration->Scrubber Combustion Gases Safe Safe Environmental Release Scrubber->Safe Neutralized Salts

Figure 1: Decision matrix and disposal pathway for halogenated organic waste.

References

  • 1,5-Diiodo-2,4-dimethoxybenzene | C8H8I2O2 | CID 14112609 Source: PubChem URL:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Sludge Hazardous Waste Incineration Rotary Kiln Source: CEMENTL URL:[Link]

  • Waste incinerators - Toolkit Source: Stockholm Convention URL:[Link]

Sources

Handling

Personal protective equipment for handling 1,5-Diiodo-2,4-dimethoxybenzene

Advanced Operational and Safety Guide: Handling 1,5-Diiodo-2,4-dimethoxybenzene As a Senior Application Scientist, I frequently observe that the handling of halogenated aromatic intermediates is treated with generic safe...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 1,5-Diiodo-2,4-dimethoxybenzene

As a Senior Application Scientist, I frequently observe that the handling of halogenated aromatic intermediates is treated with generic safety protocols that fail to address their specific physicochemical risks. 1,5-Diiodo-2,4-dimethoxybenzene is a highly valuable diiodinated aryl ether, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions and advanced materials synthesis. However, its high iodine content and lipophilic methoxy groups present unique toxicological profiles, including acute eye irritation, potential skin sensitization, and environmental toxicity.

This guide provides a self-validating, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and disposal. By understanding the why behind each safety measure, laboratory professionals can ensure strict regulatory compliance while maintaining experimental integrity.

Physicochemical Properties & Hazard Profile

Before designing a handling protocol, we must establish the quantitative baseline of the compound's properties and hazards[1].

Property / HazardData / ClassificationOperational Implication
CAS Number 51560-17-9Unique identifier for SDS and inventory tracking.
Molecular Weight 389.96 g/mol High mass dictates careful stoichiometric weighing; heavy dust settles quickly but can be easily disturbed.
Physical State Solid (White to grey powder)Risk of aerosolization and inhalation during transfer.
Melting Point 193.6–196.5 °C[2]Thermally stable under standard conditions; does not sublimate at room temperature.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact causes tissue irritation; inhalation of dust irritates the respiratory tract.

Causality-Driven PPE Selection Matrix

OSHA's Personal Protective Equipment Standard (29 CFR 1910 Subpart I) mandates that PPE selection must be directly tied to a rigorous hazard assessment[3]. The following matrix explains the mechanistic reasoning behind each required piece of equipment.

  • Hand Protection (Primary Barrier):

    • Requirement: Nitrile gloves (minimum 0.11 mm thickness) for handling the dry solid.

    • Causality: The lipophilic nature of the dimethoxybenzene ring facilitates dermal absorption. Nitrile provides an excellent barrier against solid aryl halides. Crucial Caveat: If the compound is dissolved in chlorinated solvents (e.g., dichloromethane) for reaction setup, standard nitrile degrades in seconds. You must switch to fluorinated rubber (Viton) or laminate (SilverShield) gloves for solution handling.

  • Eye Protection:

    • Requirement: ANSI Z87.1 compliant indirect-vented safety goggles.

    • Causality: Standard safety glasses leave the top and sides of the eyes vulnerable to micro-particulates generated during weighing. Indirect venting prevents dust ingress (mitigating the Eye Irrit. 2A hazard) while preventing fogging during high-focus tasks.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat (e.g., Nomex) with fitted cuffs.

    • Causality: While 1,5-Diiodo-2,4-dimethoxybenzene is not highly flammable on its own, it is almost exclusively handled alongside volatile organic solvents (THF, DMF, DCM) during synthesis. Fitted cuffs prevent the accidental sweeping of powder from the balance pan.

  • Respiratory Protection:

    • Requirement: Handled strictly within a certified chemical fume hood.

    • Causality: The primary engineering control (fume hood with a face velocity of 80-100 fpm) captures airborne dust, neutralizing the STOT SE 3 (respiratory irritation) hazard without the need for personal N95/P100 respirators, which can cause user fatigue.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must minimize exposure risk while preserving the chemical purity of the reagent.

Step-by-Step Methodology: Weighing and Reaction Setup

  • Environmental Preparation: Verify that the chemical fume hood is operational. Clear the workspace of unnecessary clutter to prevent cross-contamination. Place an anti-static mat under the analytical balance.

  • Static Elimination: Aryl halide powders often carry static charges, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before opening the reagent bottle.

  • Material Transfer: Using a clean, dry stainless-steel spatula, carefully transfer the required mass of 1,5-Diiodo-2,4-dimethoxybenzene into the weigh boat. Keep the container as close to the weigh boat as possible to minimize the drop height.

  • Dissolution & Transfer: To avoid transferring dry powder across the lab, dissolve the compound in your reaction solvent (e.g., THF) directly within the fume hood. Transfer the resulting solution to your reaction vessel using a sealed syringe or cannula.

  • Decontamination of Tools: Immediately rinse the spatula and weigh boat with a compatible solvent (e.g., acetone) into a designated halogenated waste beaker before removing them from the hood.

Emergency Spill Response & Decontamination

In the event of a localized spill inside or outside the fume hood, immediate and methodical action is required.

Step-by-Step Methodology: Spill Cleanup

  • Isolation: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, temporarily restrict access to the area.

  • Containment: Do not dry-sweep the powder, as this will generate hazardous aerosols. Instead, gently cover the spilled solid with a damp paper towel or a specialized chemical absorbent pad to suppress dust formation.

  • Collection: Using a non-sparking scoop or a stiff piece of cardboard, carefully scoop the dampened powder and absorbent material into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a cloth dampened with isopropanol or ethanol to dissolve and remove any residual organic residue. Follow up with a standard soap and water wash to ensure complete decontamination.

Disposal Plan: Halogenated Waste Management

According to the authoritative guidelines in Prudent Practices in the Laboratory, halogenated organic compounds must be strictly segregated from general organic waste[4]. Mixing aryl iodides with incompatible waste streams can lead to environmental toxicity and the potential generation of reactive byproducts.

Step-by-Step Methodology: Waste Disposal

  • Segregation: Ensure all solutions, contaminated solvents, and solid waste containing 1,5-Diiodo-2,4-dimethoxybenzene are placed exclusively in containers designated for Halogenated Organic Waste .

  • Labeling: Clearly label the waste container with the specific chemical name (do not use abbreviations) and check the boxes for "Halogenated" and "Toxic".

  • Storage: Store the waste container in a secondary containment tray within a ventilated cabinet, strictly separated from strong oxidizers, active metals (e.g., sodium, potassium), and strong bases.

Safety and Operational Workflow Diagram

G A 1. Hazard Assessment & PPE Donning B 2. Material Transfer (Ventilated Enclosure) A->B C 3. Experimental Execution (e.g., Cross-Coupling) B->C D Incident Occurred? (Spill/Exposure) C->D E 4a. Emergency Response & Decontamination D->E Yes F 4b. Halogenated Waste Segregation & Disposal D->F No E->F

Safety and operational workflow for handling 1,5-Diiodo-2,4-dimethoxybenzene.

References

  • Brønsted Acidic Ionic Liquid Accelerated Halogenation of Organic Compounds. MDPI. Available at:[Link]

  • 1,5-Diiodo-2,4-dimethoxybenzene | C8H8I2O2 | CID 14112609. PubChem. Available at:[Link]

  • A framework for personal protective equipment use in laboratories. NIH. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. American Chemical Society. Available at:[Link]

Sources

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